Technical Documentation Center

3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride
  • CAS: 1159824-48-2

Core Science & Biosynthesis

Foundational

Technical Monograph: 3-Amino-3-(4-chlorophenyl)propan-1-ol Hydrochloride

[1][2] Executive Summary 3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride is a high-value chiral -amino alcohol intermediate.[1][2] It serves as the critical pharmacophore scaffold for Capasitinib (AZD5363) , a potent...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride is a high-value chiral


-amino alcohol intermediate.[1][2] It serves as the critical pharmacophore scaffold for Capasitinib (AZD5363) , a potent pan-AKT kinase inhibitor currently in advanced clinical trials for breast and prostate cancers.[1] Structurally, it functions as a "privileged scaffold" in medicinal chemistry, bridging the gap between simple amino acids and complex heterocyclic drugs.[1] Its structural rigidity, provided by the 4-chlorophenyl moiety, and the hydrogen-bonding capability of the amino-alcohol motif, make it essential for binding affinity in ATP-competitive pockets.[1]

This guide provides a rigorous technical analysis of its structure, a validated synthetic protocol for the (S)-enantiomer, and analytical standards for quality assurance.[1]

Part 1: Structural Analysis & Physicochemical Properties[1]

Chemical Identity

The compound consists of a propyl backbone substituted at the 3-position with both a primary amine and a 4-chlorophenyl ring.[1][2][3][4] The hydrochloride salt form enhances stability and water solubility, making it the preferred form for solid-phase handling.[1]

PropertySpecification
IUPAC Name (3S)-3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride
CAS (Free Base) 886061-26-3 (S-isomer) / 68208-26-4 (Racemic)
Molecular Formula C

H

Cl

NO (Salt) / C

H

ClNO (Base)
Molecular Weight 222.11 g/mol (Salt) / 185.65 g/mol (Base)
Chirality C3 is the stereogenic center.[1][2][3] The (S)-enantiomer is bioactive.[1][2][5]
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in DCM.[1]
pKa (Calculated) ~14.8 (Alcohol), ~9.5 (Amine)
Stereochemical Significance

The biological activity of downstream APIs like Capasitinib is strictly dependent on the (S)-configuration.[1] The (S)-enantiomer orients the chlorophenyl group into the hydrophobic pocket of the AKT enzyme, while the hydroxyl group often engages in hydrogen bonding with the hinge region or solvent front.[1]

Structure Fig 1. Pharmacophore dissection of (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol Core Chiral Center (C3) (S)-Configuration Group1 4-Chlorophenyl Ring (Hydrophobic Interaction) Core->Group1  Attached Group2 Primary Amine (NH2) (Salt Formation Site) Core->Group2  Attached Group3 Primary Alcohol (OH) (H-Bond Donor) Core->Group3  via C2 Methylene

Part 2: Synthetic Routes & Process Chemistry[6]

The synthesis of the hydrochloride salt typically proceeds via the reduction of the corresponding


-amino acid.[1] The choice of reducing agent is critical to prevent racemization at the C3 position.[1]
Retrosynthetic Analysis

The most robust route disconnects the C1-C2 bond or reduces the C1 carboxylate.[1]

  • Route A (Preferred): Reduction of (S)-3-amino-3-(4-chlorophenyl)propanoic acid.[1]

  • Route B: Mannich reaction of 4-chloroacetophenone followed by enantioselective reduction (less atom-economical).[1]

Validated Experimental Protocol (Route A)

Objective: Synthesis of (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol HCl from (S)-3-Amino-3-(4-chlorophenyl)propanoic acid.

Reagents:
  • Precursor: (S)-3-Amino-3-(4-chlorophenyl)propanoic acid (1.0 eq)[1]

  • Reducing System: NaBH

    
     (2.5 eq) / I
    
    
    
    (1.0 eq) in THF (Tetrahydrofuran).[1]
  • Note: The NaBH

    
    -I
    
    
    
    system generates borane in situ, which selectively reduces the carboxylic acid to the alcohol without affecting the aryl chloride or racemizing the amine.[1]
Step-by-Step Methodology:
  • Activation: Suspend (S)-3-amino-3-(4-chlorophenyl)propanoic acid in anhydrous THF under N

    
     atmosphere at 0°C.
    
  • Borane Generation: Add NaBH

    
     in one portion. Slowly dropwise add a solution of I
    
    
    
    in THF over 30 minutes. Caution: H
    
    
    gas evolution.[1]
  • Reflux: Heat the mixture to reflux (66°C) for 12–16 hours. Monitor by TLC or LC-MS until the acid is consumed.[1]

  • Quench: Cool to 0°C. Carefully add Methanol to quench excess borane.

  • Workup: Evaporate solvent. Redissolve residue in 20% KOH and stir for 4 hours to break the amine-borane complex. Extract with Ethyl Acetate (3x).[1]

  • Salt Formation: Dry the organic layer (Na

    
    SO
    
    
    
    ), filter, and cool to 0°C. Slowly bubble dry HCl gas or add HCl in Dioxane (4M) until pH < 2.[1]
  • Isolation: The white precipitate is filtered, washed with cold diethyl ether, and dried under vacuum.

Synthesis Fig 2. Synthetic workflow for the HCl salt via Borane reduction Start Start: (S)-3-Amino-3-(4-chlorophenyl)propanoic acid Step1 1. NaBH4 / I2 / THF (In-situ Borane Reduction) Start->Step1 Step2 2. Reflux 16h (Reduction of COOH -> CH2OH) Step1->Step2  Selective Reduction Step3 3. KOH Workup (Break Borane Complex) Step2->Step3 Step4 4. HCl / Dioxane (Salt Formation) Step3->Step4 End Product: (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol HCl Step4->End  Crystallization

Part 3: Analytical Characterization

To ensure the integrity of the compound for pharmaceutical use, the following spectral markers must be verified.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    ):
    • 
       8.2–8.5 ppm (br s, 3H, NH
      
      
      
      ): Characteristic ammonium protons.[1]
    • 
       7.4–7.5 ppm (m, 4H, Ar-H): Symmetric para-substituted aromatic system.[1]
      
    • 
       4.2 ppm (m, 1H, CH-N): The chiral benzylic proton.[1]
      
    • 
       3.3–3.5 ppm (m, 2H, CH
      
      
      
      -O): Diastereotopic methylene protons adjacent to the hydroxyl.[1]
    • 
       1.9–2.1 ppm (m, 2H, CH
      
      
      
      -central): Central methylene linker.[1]
Chiral HPLC Method[1]
  • Column: Chiralpak AD-H or OD-H.[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).[1]

  • Detection: UV @ 220 nm.[1]

  • Acceptance Criteria: Enantiomeric Excess (ee) > 99.5% for pharmaceutical grade.[1]

Part 4: Pharmaceutical Application (Capasitinib)[1]

The primary utility of this compound is as the "Warhead Linker" in the synthesis of Capasitinib (AZD5363) .[1]

Mechanism of Incorporation

The free base of the amino alcohol undergoes a nucleophilic substitution or amide coupling reaction (depending on the specific precursor of the pyrrolopyrimidine core) to form the final drug.[1] The 4-chlorophenyl group provides critical pi-stacking interactions within the ATP-binding pocket of the AKT kinase, inhibiting the PI3K/AKT signaling pathway which is often upregulated in tumors.[1]

Capasitinib Fig 3. Role in Capasitinib Synthesis Intermediate 3-Amino-3-(4-chlorophenyl)propan-1-ol (Nucleophile) Reaction Coupling Reaction (Amide/Urea Bond) Intermediate->Reaction Core Pyrrolopyrimidine Core (Electrophile) Core->Reaction Drug Capasitinib (AZD5363) (AKT Inhibitor) Reaction->Drug  Final Assembly

References

  • Davies, B. R., et al. (2012).[1] "Preclinical Pharmacology of AZD5363, an Inhibitor of AKT: Pharmacodynamics, Antitumor Activity, and Correlation of Monotherapy Activity with Genetic Background."[1] Molecular Cancer Therapeutics.[1]

  • ChemicalBook. (2025).[1] "(S)-3-Amino-3-(4-chlorophenyl)propan-1-ol Properties and Synthesis."

  • PubChem. (2025).[1] "Compound Summary: (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol."[1][2][6] National Library of Medicine.[1] [1]

  • Addie, M., et al. (2013).[1] "Discovery of AZD5363, a Potent and Selective Inhibitor of Akt Kinase."[1] Journal of Medicinal Chemistry. [1]

  • BocSci. (2025).[1] "(S)-3-Amino-3-(4-chlorophenyl)-1-propanol Technical Data."

Sources

Exploratory

(R)-3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride CAS number

An In-Depth Technical Guide to (R)-3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride This guide provides a comprehensive technical overview of (R)-3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride (CAS Number: 298862...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (R)-3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride

This guide provides a comprehensive technical overview of (R)-3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride (CAS Number: 2988625-14-3), a chiral amino alcohol derivative of significant interest to the pharmaceutical and fine chemical industries. Its defined stereochemistry and versatile functional groups make it a valuable building block for the synthesis of complex molecular targets. This document is intended for researchers, chemists, and drug development professionals, offering insights into its properties, synthesis, analysis, and safe handling.

Physicochemical and Structural Properties

(R)-3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride is the hydrochloride salt of its corresponding free base. The presence of a chiral center at the C3 position is critical to its utility in asymmetric synthesis. The 4-chlorophenyl group, amino group, and primary alcohol offer multiple points for chemical modification.

Table 1: Key Physicochemical Properties

PropertyValueSource(s)
CAS Number 2988625-14-3[1]
Molecular Formula C₉H₁₃Cl₂NO[1]
Molecular Weight 222.11 g/mol [1]
Appearance Typically a white to off-white solid[2]
Storage Inert atmosphere, room temperature[1]
SMILES OCCC1=CC=C(Cl)C=C1.[H]Cl[1]

The hydrochloride salt form is often preferred in laboratory and industrial settings over the free base (CAS: 1213362-28-7) due to its enhanced stability and improved handling characteristics as a crystalline solid.

Synthesis and Manufacturing Insights

The synthesis of (R)-3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride hinges on the stereoselective introduction of the amine group and subsequent reduction of a carboxylic acid or related functional group. A common and efficient strategy involves the reduction of the corresponding chiral amino acid, (R)-3-Amino-3-(4-chlorophenyl)propionic acid.

Synthetic Pathway Overview

The logical pathway involves the reduction of the carboxylic acid moiety of a chiral precursor. This approach preserves the critical stereochemistry at the C3 position. The choice of reducing agent is paramount; powerful agents like lithium aluminum hydride (LiAlH₄) are effective for the direct reduction of carboxylic acids. The final step involves treatment with hydrochloric acid to form the stable salt.

Synthesis_Pathway Precursor (R)-3-Amino-3-(4-chlorophenyl)propionic acid Intermediate (R)-3-Amino-3-(4-chlorophenyl)propan-1-ol (Free Base) Precursor->Intermediate   1. LiAlH₄   2. THF (anhydrous)   3. Aqueous Workup Product (R)-3-Amino-3-(4-chlorophenyl)propan-1-ol HCl (Final Product) Intermediate->Product   HCl in Ether or IPA   

Caption: Synthesis of the target compound from its amino acid precursor.

Detailed Laboratory-Scale Synthesis Protocol

This protocol describes a representative method for the synthesis of the title compound.

Objective: To synthesize (R)-3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride via the reduction of (R)-3-Amino-3-(4-chlorophenyl)propionic acid.

Materials:

  • (R)-3-Amino-3-(4-chlorophenyl)propionic acid (CAS: 19947-39-8, adapted from racemic)[3]

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (concentrated or as a solution in an organic solvent)

  • Sodium sulfate (anhydrous)

  • Ethyl acetate

  • Deionized water

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (1.5 eq.) in anhydrous THF. The system must be maintained under an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. Causality: LiAlH₄ is highly reactive with atmospheric moisture; an inert atmosphere is critical to prevent quenching of the reagent and ensure safety.

  • Addition of Precursor: Slowly add (R)-3-Amino-3-(4-chlorophenyl)propionic acid (1.0 eq.) portion-wise to the stirred suspension of LiAlH₄ in THF at 0 °C (ice bath). Causality: The portion-wise addition at reduced temperature helps to control the exothermic reaction between the acidic proton of the carboxylic acid and the hydride reagent.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. A granular precipitate should form, which can be easily filtered. Causality: This specific quenching procedure (Fieser workup) is designed to produce a granular, easily filterable aluminum salt precipitate, simplifying the isolation of the product.

  • Isolation of Free Base: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Combine the organic filtrates and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to yield the crude (R)-3-Amino-3-(4-chlorophenyl)propan-1-ol free base.

  • Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent like isopropanol or ethyl acetate. To this solution, add a solution of HCl in ether or isopropanol dropwise with stirring until the solution becomes acidic.

  • Crystallization and Isolation: The hydrochloride salt will typically precipitate out of the solution. Cool the mixture in an ice bath to maximize crystallization. Collect the solid product by vacuum filtration, wash with cold ether, and dry under vacuum to yield the final product.

Analytical Characterization

To ensure the identity, purity, and stereochemical integrity of the synthesized compound, a combination of analytical techniques is employed.

Table 2: Standard Analytical Methods

TechniquePurposeExpected Observations
¹H NMR Structural elucidation and confirmationAromatic protons in the 7.0-7.5 ppm range, a multiplet for the chiral proton (CH-N), and signals for the two methylene groups and the alcohol/amine protons.
Mass Spectrometry Molecular weight confirmationA molecular ion peak corresponding to the free base [M+H]⁺ at m/z 186.07 (for ³⁵Cl).
Chiral HPLC Enantiomeric purity determinationSeparation of (R) and (S) enantiomers using a chiral stationary phase, allowing for the calculation of enantiomeric excess (% ee).
FTIR Spectroscopy Functional group identificationCharacteristic absorptions for O-H (alcohol), N-H (amine salt), C-H (aromatic and aliphatic), and C-Cl bonds.
Analytical Workflow

The following diagram illustrates a standard workflow for the quality control and release of a batch of (R)-3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride.

Analytical_Workflow cluster_initial Initial Checks cluster_spectroscopy Structural Confirmation cluster_purity Purity & Identity Sample Synthesized Batch Appearance Visual Appearance (Color, Form) Sample->Appearance NMR ¹H NMR Appearance->NMR MS Mass Spectrometry Appearance->MS HPLC Purity by HPLC NMR->HPLC MS->HPLC Chiral_HPLC Enantiomeric Excess by Chiral HPLC HPLC->Chiral_HPLC Final Batch Release Chiral_HPLC->Final

Caption: A typical quality control workflow for the title compound.

Applications in Research and Drug Development

The primary value of (R)-3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride lies in its role as a chiral building block.[4] The specific (R)-configuration is often essential for achieving the desired biological activity in a target molecule, as enantiomers can have vastly different pharmacological and toxicological profiles.

  • Pharmaceutical Intermediates: This compound serves as a key fragment in the synthesis of active pharmaceutical ingredients (APIs). The amino and alcohol functionalities provide handles for coupling with other molecules to build more complex structures.

  • Agrochemical Development: Similar to its use in pharmaceuticals, this intermediate can be a starting point for novel pesticides and herbicides where specific stereochemistry is required for target interaction.[5]

  • Asymmetric Catalysis: Chiral amino alcohols are widely used as ligands in asymmetric catalysis, facilitating the stereoselective synthesis of other chiral compounds.[4]

Safety, Handling, and Storage

Proper handling of (R)-3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride is essential for laboratory safety. The GHS classifications for the free base provide a strong indication of the necessary precautions.[6]

Table 3: GHS Hazard Information (based on free base and related compounds)

Hazard ClassStatementPrecautionary Codes
Acute Toxicity, Oral H302: Harmful if swallowedP264, P270, P301+P317, P330
Skin Irritation H315: Causes skin irritationP280, P302+P352, P332+P317, P362+P364
Eye Damage H318: Causes serious eye damageP280, P305+P354+P338, P317
Respiratory Irritation H335: May cause respiratory irritationP261, P271, P304+P340, P319
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to keep airborne concentrations low.[7][8]

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[7]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.[8][9]

  • Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator.

Storage and Disposal
  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[7] The compound should be stored under an inert atmosphere.[1]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

References

  • (R)-3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride - Sigma-Aldrich. Sigma-Aldrich.
  • 1213362-28-7|(R)-3-Amino-3-(4-chlorophenyl)propan-1-ol|BLD Pharm. BLD Pharm.
  • (S)-3-Amino-3-(4-chloro-phenyl)-propan-1-ol | Pharmaffiliates.
  • (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol | 886061-26-3 - ChemicalBook. ChemicalBook.
  • CAS 886061-26-3 (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol. Pharmacy Research.
  • 886061-26-3|(S)-3-Amino-3-(4-chlorophenyl)propan-1-ol - BLDpharm. BLD Pharm.
  • 2988625-14-3|(R)-3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride - BLDpharm. BLD Pharm.
  • 3-Amino-3-(4-chlorophenyl)propionic acid 97 19947-39-8 - Sigma-Aldrich. Sigma-Aldrich.
  • Industrial Applications of 3-Amino-3-(4-chlorophenyl)propionic Acid. WorldOfChemicals.
  • Chemical Safety Data Sheet MSDS / SDS - 3-AMINO-3-(4-CHLORO-PHENYL)-PROPAN-1-OL - ChemicalBook. ChemicalBook.
  • 3-Amino-3-(4-chlorophenyl)-1-propanol | 68208-26-4 | Benchchem. Benchchem.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol - PubChem.
  • Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide - Der Pharma Chemica. Der Pharma Chemica.
  • (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol - Sigma-Aldrich. Sigma-Aldrich.
  • Material Safety Data Sheet - 3-(4-Chlorophenyl)propan-1-ol, 95+% - Cole-Parmer. Cole-Parmer.

Sources

Foundational

3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride mechanism of action

This technical guide details the properties, mechanism, and synthetic utility of 3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride , a critical chiral intermediate in modern oncology. Subtitle: The Chiral Pharmacophore...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the properties, mechanism, and synthetic utility of 3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride , a critical chiral intermediate in modern oncology.

Subtitle: The Chiral Pharmacophore of Capivasertib (Truqap)

Executive Summary

3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride (CAS: 886061-26-3 for free base; 1590388-37-6 for HCl) is a high-value chiral amino-alcohol synthon. It serves as the defining pharmacophore anchor for Capivasertib (AZD5363) , a first-in-class pan-AKT kinase inhibitor approved by the FDA in 2023 (brand name Truqap) for hormone receptor-positive breast cancer.

Unlike generic reagents, this molecule dictates the stereochemistry and binding selectivity of the final drug. Its (S)-configuration is essential for fitting into the ATP-binding pocket of the AKT enzyme, making its enantioselective synthesis and purity critical for drug efficacy.

Property Data
IUPAC Name (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride
Role Chiral Intermediate / Pharmacophore Scaffold
Target Drug Capivasertib (AZD5363)
Target Protein AKT1, AKT2, AKT3 (Serine/Threonine Kinase)
Molecular Formula C

H

ClNO

HCl
Chirality (S)-Enantiomer (Critical for bioactivity)

Mechanism of Action: The "Anchor" Effect

While the isolated hydrochloride salt is an intermediate, its "mechanism" is best understood by analyzing how this specific moiety functions within the active drug, Capivasertib. The (S)-3-amino-3-(4-chlorophenyl)propan-1-ol fragment acts as the selectivity filter for the kinase inhibitor.

Pharmacophore Binding Mode

Capivasertib binds to the ATP-binding site of AKT. The 3-amino-3-(4-chlorophenyl)propan-1-ol moiety contributes three critical interactions:

  • Hydrophobic Anchoring (The 4-Cl-Phenyl Group): The (S)-configuration orients the 4-chlorophenyl ring into a specific hydrophobic pocket adjacent to the ATP site. This pocket is distinct in AKT isoforms compared to other AGC kinases (like PKA), providing the drug's high selectivity (IC

    
     ~3–8 nM). The chlorine atom often engages in halogen bonding or fills a lipophilic cavity, enhancing potency.
    
  • Hydrogen Bonding (The Hydroxyl Group): The terminal hydroxyl group (-CH

    
    OH) on the propyl chain is not merely a spacer; it acts as a hydrogen bond donor/acceptor with residues in the kinase hinge region or the solvent front, stabilizing the inhibitor-enzyme complex.
    
  • Chiral Orientation (The Benzylic Amine): The amine nitrogen serves as the attachment point to the pyrrolopyrimidine core (via an amide bond). The rigidity of the benzylic carbon (C3) ensures the "left-hand" (S)-orientation is maintained. The (R)-enantiomer would sterically clash with the kinase walls, rendering the drug inactive.

Pathway Inhibition Diagram (AKT Signaling)

The following diagram illustrates the downstream effects when the Capivasertib (containing this scaffold) inhibits AKT.

AKT_Pathway RTK Receptor Tyrosine Kinase (HER2 / ER) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 Accumulation PI3K->PIP3 Generates AKT AKT (Protein Kinase B) [Target of Scaffold] PIP3->AKT Recruits & Activates mTOR mTORC1 AKT->mTOR Phosphorylates (Activates) GSK3 GSK3 Beta AKT->GSK3 Inhibits Apoptosis Apoptosis (Cell Death) AKT->Apoptosis Suppresses Proliferation Cell Proliferation mTOR->Proliferation Promotes Drug Capivasertib (Contains Chiral Scaffold) Drug->AKT INHIBITS (ATP Competition) Drug->Apoptosis Restores

Caption: Mechanism of AKT inhibition facilitated by the chiral scaffold, leading to reduced tumor proliferation.

Synthetic Pathways & Protocols

The synthesis of the hydrochloride salt requires high enantiomeric excess (>98% ee). Two primary routes are established: Biocatalytic Transamination (Green Chemistry) and Chemical Asymmetric Reduction.

Route A: Biocatalytic Transamination (Preferred)

This route uses an


-transaminase to convert a ketone precursor directly into the chiral amine.
  • Precursor: 3-(4-chlorophenyl)-3-oxopropan-1-ol (or protected equivalent).

  • Enzyme: Vibrio fluvialis Transaminase (or engineered variant).

  • Amine Donor: Isopropylamine or Alanine.

Workflow:

  • Substrate Loading: Dissolve 3-(4-chlorophenyl)-3-oxopropan-1-ol in buffer (pH 7.0).

  • Enzymatic Reaction: Add Transaminase and PLP (cofactor). Stir at 30°C for 24h.

  • Extraction: Extract the resulting (S)-amine with Ethyl Acetate.

  • Salt Formation: Treat the organic layer with HCl gas or HCl/Dioxane to precipitate (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol HCl .

Route B: Chemical Synthesis (Capivasertib Integration)

This protocol describes the coupling of the HCl salt to the drug core.

Materials:

  • Core Acid: 4-(4-carbamoylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid.

  • Chiral Amine: (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol HCl .[1]

  • Coupling Agent: HATU or EDC/HOBt.

  • Base: DIPEA (Diisopropylethylamine).

Step-by-Step Protocol:

  • Activation: In a round-bottom flask, dissolve the Core Acid (1.0 eq) in DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes at room temperature to activate the carboxylate.

  • Coupling: Add (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol HCl (1.1 eq) to the reaction mixture.

  • Reaction: Stir at RT for 4–6 hours. Monitor by LC-MS for the formation of the amide bond (Mass shift corresponding to Capivasertib).

  • Workup: Quench with water. Extract with EtOAc. Wash with brine and NaHCO

    
    .
    
  • Purification: Purify via flash chromatography (DCM/MeOH gradient) to isolate the free base drug.

Synthesis Visualization

Synthesis_Route Start 4-Chlorobenzaldehyde Step1 Aldol / Reformatsky Reaction Start->Step1 Ketone 3-(4-Cl-Ph)-3-oxopropanoate Step1->Ketone Resolution Enzymatic Transamination (Selectivity >99% ee) Ketone->Resolution Intermediate (S)-3-Amino-3-(4-Cl-Ph)propan-1-ol (THE CORE TOPIC) Resolution->Intermediate Coupling Amide Coupling (HATU/DIPEA) Intermediate->Coupling Final Capivasertib (Truqap) AKT Inhibitor Coupling->Final Core Pyrrolopyrimidine Core Core->Coupling

Caption: Synthetic flow from raw materials to the chiral intermediate and final drug assembly.

Safety & Handling

As a halogenated amine hydrochloride, this compound requires standard laboratory safety protocols.

  • GHS Classification:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Hygroscopic. Store at 2–8°C (Refrigerated) under inert atmosphere (Argon/Nitrogen) to prevent oxidation or moisture absorption.

  • Solubility: Highly soluble in water, DMSO, and Methanol. Insoluble in non-polar solvents (Hexane).

References

  • FDA Drug Approval: FDA approves capivasertib with fulvestrant for breast cancer.[2][3] U.S. Food and Drug Administration.[2][3][4][5] (2023).[6][2][3][4][7] Link

  • Structural Biology: Davies, B. R., et al. (2012). Preclinical pharmacology of AZD5363, an inhibitor of AKT: pharmacodynamics, antitumor activity, and correlation of monotherapy activity with genetic background. Molecular Cancer Therapeutics. Link

  • Synthesis & Chemistry: Synthesis of Capivasertib (AZD5363).[4] International Journal for Multidisciplinary Research (IJFMR).[4] (2024).[8][4][7][9] Link

  • Compound Data: (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride.[10][1] PubChem Compound Summary. Link

  • Clinical Context: Turner, N. C., et al. (2023).[4][7] Capivasertib in Hormone Receptor–Positive Advanced Breast Cancer.[2][4] New England Journal of Medicine (NEJM). Link

Sources

Exploratory

Technical Whitepaper: Biological Activity &amp; Application of 3-Amino-3-(4-chlorophenyl)propan-1-ol Hydrochloride

The following technical guide details the biological activity, pharmacological significance, and experimental handling of 3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride . Executive Summary 3-Amino-3-(4-chlorophenyl)...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, pharmacological significance, and experimental handling of 3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride .

Executive Summary

3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride (CAS: 2988625-14-3 for (R)-HCl; 886061-26-3 for (S)-base) is a high-value chiral amino alcohol intermediate. While structurally analogous to the GABA-B agonist Baclofen, its primary utility lies not as a standalone neurotransmitter modulator, but as the critical "warhead" pharmacophore in the synthesis of next-generation kinase inhibitors, most notably the AKT (Protein Kinase B) inhibitor Capivasertib (Truqap™).

This guide delineates the compound's intrinsic biological properties, its mechanistic role in kinase inhibition, and field-proven protocols for its synthesis and quality control.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

This compound represents the reduced alcohol form of para-chlorophenyl-beta-alanine. Its structural rigidity and specific stereochemistry are essential for locking target molecules into their active conformation.

PropertySpecification
IUPAC Name 3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride
Common Role Chiral Building Block (Capivasertib Side Chain)
Molecular Formula C₉H₁₂ClNO[1][2][3] · HCl
Molecular Weight 222.11 g/mol (HCl salt)
Chirality (S)-Enantiomer is the bioactive form for AKT inhibition.
Solubility High in Water, DMSO, Methanol; Low in non-polar solvents.
pKa ~14.87 (Alcohol), ~9.5 (Amine)

Biological Activity & Mechanism of Action[2][3][7][8]

The Pharmacophore Role in AKT Inhibition

The biological significance of 3-Amino-3-(4-chlorophenyl)propan-1-ol is defined by its incorporation into Capivasertib . The compound serves as the chiral tether that positions the inhibitor within the ATP-binding pocket of the AKT enzyme.

  • The 4-Chlorophenyl Moiety: Occupies a specific hydrophobic pocket adjacent to the ATP binding site. The chlorine atom provides a lipophilic anchor (halogen bond potential) that increases potency compared to the unsubstituted phenyl analog.

  • The Hydroxyl Group: Acts as a hydrogen bond donor/acceptor, interacting with polar residues (e.g., Glu/Asp) in the kinase hinge region or solvent front, stabilizing the inhibitor-enzyme complex.

  • Stereochemistry (S-Configuration): Critical for activity.[4] The (S)-isomer directs the phenyl group into the correct hydrophobic sub-pocket. The (R)-isomer creates steric clashes, drastically reducing binding affinity (IC₅₀ shifts from nanomolar to micromolar range).

Structural Relationship to Neurotransmitters

Although primarily a kinase inhibitor precursor, the compound is a structural analogue of Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid).

  • Differentiation: Baclofen is a gamma-amino acid; this compound is a gamma-amino alcohol (relative to the OH) with the amine and phenyl on the same carbon (beta-amino alcohol architecture).

  • Intrinsic Activity: As a free amine, it lacks the carboxylic acid required for potent GABA-B receptor activation. However, it retains blood-brain barrier (BBB) permeability characteristics, making it a viable scaffold for CNS-targeted drug design.

Metabolic Stability

The para-chloro substitution on the phenyl ring blocks metabolic hydroxylation at the most reactive site (para-position), significantly extending the half-life of drugs derived from this scaffold compared to their non-chlorinated counterparts.

Visualizing the Mechanism

The following diagram illustrates the synthesis logic and the pharmacophore's interaction within the AKT binding pocket.

G cluster_0 Precursor Synthesis cluster_1 Drug Assembly (Capivasertib) cluster_2 Biological Interaction (AKT Pocket) Start 4-Chlorobenzaldehyde Or Chloroacetonitrile Inter Transaminase / Biocatalysis Start->Inter Product (S)-3-Amino-3-(4-chlorophenyl) propan-1-ol Inter->Product Coupling Amide Coupling Product->Coupling Chiral Amine Source Core Pyrrolo[2,3-d]pyrimidine Scaffold Core->Coupling Drug Capivasertib (AKT Inhibitor) Coupling->Drug Hydrophobic Hydrophobic Pocket (Interacts with Cl-Ph) Drug->Hydrophobic Van der Waals HBond Polar Residues (H-bond with OH) Drug->HBond H-Bonding Inhibition Kinase Inhibition (Tumor Suppression) Hydrophobic->Inhibition HBond->Inhibition

Caption: Synthesis pathway and pharmacophoric interaction of the (S)-amine in AKT kinase inhibition.[2]

Experimental Protocols

Biocatalytic Synthesis (High Enantiopurity)

For research requiring >99% ee (enantiomeric excess), chemical resolution is inefficient. The following Transaminase protocol is the industry standard for generating the (S)-enantiomer.

Reagents:

  • Substrate: 1-(4-chlorophenyl)-3-hydroxypropan-1-one

  • Enzyme: ATA-113 (Omega-Transaminase)

  • Amine Donor: Isopropylamine (1.5 eq)

  • Cofactor: PLP (Pyridoxal-5'-phosphate), 1 mM

Workflow:

  • Buffer Prep: Prepare 100 mM Phosphate Buffer (pH 7.0) containing 1 mM PLP.

  • Reaction: Dissolve substrate (50 mM) in buffer with 5% DMSO. Add Isopropylamine.[2] Initiate by adding ATA-113 (5 g/L).

  • Incubation: Shake at 30°C, 150 rpm for 24 hours.

  • Workup: Acidify to pH 2.0 (HCl) to stop reaction. Extract unreacted ketone with EtOAc. Basify aqueous layer to pH 12 (NaOH) and extract the (S)-Amine product into DCM.

  • Salt Formation: Treat DCM layer with 4M HCl in Dioxane to precipitate 3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride as a white solid.

Quality Control: Chiral HPLC

Validating the stereochemistry is non-negotiable for biological assays.

  • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm)

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 220 nm

  • Acceptance Criteria: (S)-isomer retention time ~12.5 min; (R)-isomer ~15.2 min. Target ee > 99.5%.

Safety & Handling (MSDS Highlights)

  • Hazard Classification: GHS07 (Exclamation Mark), GHS05 (Corrosive - if free base).

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Handling: The hydrochloride salt is hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at -20°C.

  • Toxicity: No specific LD50 established for the intermediate. Treat as a potent bioactive amine. Avoid inhalation of dust.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 134693971, Capivasertib. Retrieved from [Link]

  • AstraZeneca. (2023). Truqap (capivasertib) Prescribing Information. Retrieved from [Link]

  • Davies, B. R., et al. (2012). Preclinical Pharmacology of AZD5363, an Inhibitor of AKT: Pharmacodynamics, Antitumor Activity, and Correlation of Monotherapy Activity with Genetic Background. Molecular Cancer Therapeutics.[1][2] Retrieved from [Link]

Sources

Foundational

InChI key for (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride

Technical Monograph: (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol Hydrochloride Executive Summary This technical guide provides a comprehensive analysis of (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride , a critica...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol Hydrochloride

Executive Summary

This technical guide provides a comprehensive analysis of (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride , a critical chiral building block in the synthesis of next-generation kinase inhibitors, specifically Capasitinib (AZD5363) . As a key intermediate for AKT (Protein Kinase B) inhibitors, the precise stereochemical configuration of this molecule is paramount for pharmaceutical efficacy. This document details its digital identification via InChI keys, validated synthesis protocols, and quality control parameters, serving as a reference for drug development professionals.

Chemical Identity & Digital Representation

The integrity of chemical databases relies on unique digital identifiers. For chiral salts like (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride, distinguishing between the free base, the salt form, and the enantiomer is critical to prevent fatal errors in drug design.

The InChI Standard

The InChI Key is a fixed-length (27-character) hashed version of the InChI string, designed for easy database searching.

  • Compound Name: (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride[1][2]

  • CAS Number (HCl Salt): 1590388-37-6

  • CAS Number (Free Base): 886061-26-3[1][2][][4]

  • Molecular Formula: C

    
    H
    
    
    
    Cl
    
    
    NO (HCl salt) / C
    
    
    H
    
    
    ClNO (Base)

Digital Signatures:

FormInChI KeyDescription
HCl Salt ZBKLHKDMNIOCIO-FVGYRXGTSA-N Specific to the hydrochloride salt form. Used in formulation and inventory tracking.[2]
Free Base JGNACDMQJLVKIU-VIFPVBQESA-N Represents the active moiety. Used in pharmacophore modeling and docking studies.
Structural Logic & Stereochemistry

The molecule features a propyl chain with a primary hydroxyl group at C1 and an amino group at C3, which also bears a 4-chlorophenyl substituent.[1][2] The (S)-configuration at the benzylic position (C3) is the pharmacologically active stereocenter required for the binding affinity of downstream AKT inhibitors.

ChemicalStructure Substrate (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol HCl Chirality Chiral Center (C3) (S)-Configuration Substrate->Chirality Defines Activity Moiety1 4-Chlorophenyl Group (Hydrophobic Binding) Substrate->Moiety1 Structure Moiety2 Primary Alcohol (H-Bond Donor) Substrate->Moiety2 Structure

Figure 1: Structural decomposition of the target molecule highlighting functional pharmacophores.[2]

Synthesis & Manufacturing Protocols

High-purity synthesis of this intermediate requires strict enantiomeric control. While chemical reduction of amino acids is possible, biocatalytic transamination is the superior method for industrial scalability due to higher enantioselectivity (>99% ee) and milder conditions.

Biocatalytic Transaminase Route (Recommended)

This protocol utilizes an


-transaminase to convert a prochiral ketone into the chiral amine.

Reagents:

  • Substrate: 1-(4-chlorophenyl)-3-hydroxypropan-1-one

  • Enzyme: Engineered

    
    -Transaminase (e.g., from Vibrio fluvialis or Arthrobacter variants)
    
  • Amine Donor: Isopropylamine (IPA)

  • Cofactor: Pyridoxal-5'-phosphate (PLP)

Protocol Steps:

  • Preparation: Dissolve 1-(4-chlorophenyl)-3-hydroxypropan-1-one (100 mM) in phosphate buffer (100 mM, pH 7.5) containing PLP (1 mM).

  • Reaction: Add Isopropylamine (1.0 M) as the amine donor. Initiate reaction by adding the transaminase enzyme preparation.[1]

  • Incubation: Stir at 30°C for 24 hours. The enzyme selectively aminates the ketone to the (S)-amine.

  • Workup: Basify the mixture to pH >11 using NaOH to deprotonate the amine. Extract with Ethyl Acetate (3x).

  • Salt Formation: Dry the organic layer over MgSO

    
    . Add 4M HCl in dioxane dropwise to precipitate the (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride salt.
    
  • Purification: Recrystallize from Ethanol/Ether to achieve >98% purity.

Synthesis Workflow Diagram

SynthesisPath Start Start: 1-(4-chlorophenyl)-3-hydroxypropan-1-one Step1 Enzymatic Transamination (w-Transaminase + PLP + IPA) Start->Step1 Step2 Chiral Recognition (Kinetic Resolution) Step1->Step2 Stereoselective Intermed Crude (S)-Amine Base Step2->Intermed >99% ee Step3 Salt Formation (HCl/Dioxane) Intermed->Step3 Final Final Product: (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol HCl Step3->Final Precipitation

Figure 2: Biocatalytic synthesis pathway ensuring high enantiomeric excess.

Pharmaceutical Utility & Mechanism

This compound is not merely a research chemical; it is the primary chiral scaffold for Capasitinib (AZD5363) , a potent pan-AKT kinase inhibitor currently in clinical trials for breast and prostate cancers.

  • Mechanism of Action: The (S)-3-amino-3-(4-chlorophenyl) moiety mimics the adenosine triphosphate (ATP) binding pocket or the peptide substrate binding site of the AKT enzyme. The 4-chlorophenyl group occupies a hydrophobic pocket, while the amino and hydroxyl groups form crucial hydrogen bonds with the kinase hinge region.

  • Why (S)-Enantiomer? The (R)-enantiomer often fails to fit the ATP binding pocket due to steric clashes, rendering it inactive or potentially toxic. Therefore, the InChI Key verification of the (S)-isomer is a critical safety step.

Analytical Specifications

Researchers must verify the identity of the synthesized or purchased material against these standard metrics.

PropertySpecification
Appearance White to off-white crystalline solid
Molecular Weight 222.11 g/mol (HCl Salt) / 185.65 g/mol (Base)
Melting Point 53–56 °C (Base); >200 °C (HCl Salt, decomp.)
Chiral Purity (HPLC)

98% ee (Enantiomeric Excess)
Solubility Soluble in Water, Methanol, DMSO
InChI Key (HCl) ZBKLHKDMNIOCIO-FVGYRXGTSA-N

Safety Note: As a halogenated amine, this compound is an irritant. Handle with standard PPE (gloves, goggles) in a fume hood. Avoid inhalation of dust.

References

  • Sigma-Aldrich. (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride Product Sheet. Retrieved from

  • PubChem. (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol (Compound CID 25418153). National Library of Medicine. Retrieved from

  • ChemicalBook. CAS 886061-26-3 Technical Data.[1][2] Retrieved from

  • BenchChem. Technical Overview of (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol. Retrieved from

  • Davies, B. R., et al. (2012). Preclinical Pharmacology of AZD5363, an Inhibitor of AKT: Pharmacodynamics, Antitumor Activity, and Correlation of Monotherapy Activity with Genetic Background. Molecular Cancer Therapeutics.

Sources

Exploratory

Physicochemical Profiling &amp; Synthetic Utility of 3-Amino-3-(4-chlorophenyl)propan-1-ol Hydrochloride

[1][2] Executive Summary 3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride is a high-value chiral amino alcohol intermediate.[1][2][3] It serves as a critical scaffold in the synthesis of -amino acids (such as Baclofen...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride is a high-value chiral amino alcohol intermediate.[1][2][3] It serves as a critical scaffold in the synthesis of


-amino acids (such as Baclofen analogs) and selective serotonin/norepinephrine reuptake inhibitors (SNRIs).[1][2] Precise characterization of its molecular weight (MW) is not merely a calculation but a quality control necessity, as the stoichiometry of the hydrochloride salt directly impacts yield calculations in multi-step organic synthesis.[1][2]

This guide provides a definitive technical breakdown of its physicochemical properties, synthetic logic, and self-validating analytical protocols.[1][2]

Molecular Metrics & Stoichiometry

For researchers designing stoichiometric reagents, the distinction between the free base and the hydrochloride salt is critical.[1][2] The presence of the hydrochloride counter-ion increases the molecular weight by approximately 19.6%, a factor that must be accounted for to effectively target equivalents in subsequent coupling reactions.[1][2]

Quantitative Profile[1][2]
PropertyValueNotes
IUPAC Name 3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride
CAS (Free Base) 886061-26-3 (S-isomer) / 1213362-28-7 (R-isomer)Salt forms often lack unique CAS IDs in public registries.[1][2]
Formula (Salt)

Represented as

MW (Free Base) 185.65 g/mol Precursor form
MW (HCl Salt) 222.11 g/mol Target form for calculation
Monoisotopic Mass 221.0374 DaCritical for High-Res Mass Spectrometry (HRMS)
Chirality (R) or (S)Enantiopure forms are standard in drug discovery.[1][2]
Isotopic Distribution Logic

In Mass Spectrometry (MS), the chlorine atoms introduce a distinct isotopic pattern.

  • 
     vs. 
    
    
    
    :
    The molecule contains two chlorine sources (one on the phenyl ring, one as the counter-ion).[1][2]
  • Pattern Recognition: Expect a characteristic M, M+2, and M+4 cluster in mass spectra due to the natural abundance of

    
     (approx. 24%).[1][2] This "fingerprint" validates the presence of the halogenated ring and the salt formation.[1][2]
    

Synthetic Architecture & Utility

This molecule is not a terminal drug but a "privileged scaffold"—a structure capable of binding to multiple receptor subtypes depending on its derivatization.[1][2] It is structurally homologous to the Baclofen (GABA-B agonist) and Dapoxetine (SSRI) families.[1][2]

Synthesis Pathway (Retrosynthetic Analysis)

The synthesis typically proceeds via the reduction of the corresponding


-amino acid or the reductive amination of a precursor ketone.[1][2] The preservation of stereochemistry at the benzylic position is the critical quality attribute (CQA).[1][2]

SynthesisPathway Start 4-Chlorobenzaldehyde Inter1 3-Amino-3-(4-chlorophenyl) propanoic acid Start->Inter1 Condensation & Addition Reagent Reduction (LiAlH4 or BH3) Inter1->Reagent Product 3-Amino-3-(4-chlorophenyl) propan-1-ol Reagent->Product Reduction of -COOH Salt HCl Salt Formation Product->Salt HCl/Dioxane

Figure 1: General synthetic flow from aldehyde precursors to the final hydrochloride salt.[1][2]

Drug Development Applications[1][2][4][5]
  • Chiral Resolution Agents: The amino-alcohol motif is frequently used to resolve racemic mixtures of chiral acids via diastereomeric salt formation.[1][2]

  • SNRI Analogs: The 3-phenyl-propylamine core is the pharmacophore for many reuptake inhibitors.[1][2] The 4-chloro substitution modulates lipophilicity (LogP) and metabolic stability (blocking para-hydroxylation by CYP450 enzymes).[1][2]

Analytical Characterization Protocols

As a Senior Scientist, I recommend a "Self-Validating" analytical approach. Relying solely on NMR is insufficient for salts because the HCl proton is often invisible or broad in exchangeable solvents (


).[1][2]
Protocol: Potentiometric Titration (Salt Stoichiometry)

Objective: Confirm the sample is the mono-hydrochloride salt (


) and not the free base or a hydrate.[1][2]
  • Dissolution: Dissolve 100 mg of the sample in 50 mL of deionized water/methanol (80:20).

  • Titrant: Standardized 0.1 N Silver Nitrate (

    
    ).[1][2]
    
  • Detection: Potentiometric electrode (Silver/Silver Chloride).[1][2]

  • Calculation:

    
    
    Where 
    
    
    
    is volume (mL),
    
    
    is normality, and
    
    
    is 222.11.[1][2]
Protocol: Chiral HPLC (Enantiomeric Excess)

To ensure the "S" or "R" designation is accurate:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1][2]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).[1][2]

  • Detection: UV at 220 nm (Absorption of the chlorophenyl ring).[1][2]

  • Acceptance Criteria:

    
    .
    

AnalyticalWorkflow cluster_ID Identity & Purity cluster_Chiral Stereochemistry Sample Raw Sample (White Solid) NMR 1H NMR (DMSO-d6) Confirm Structure Sample->NMR Titration AgNO3 Titration Confirm HCl Stoichiometry Sample->Titration HPLC Chiral HPLC Determine % ee Sample->HPLC Decision Release for Synthesis NMR->Decision Titration->Decision HPLC->Decision

Figure 2: Quality Control decision tree ensuring chemical and stereochemical integrity.

Handling & Stability

  • Hygroscopicity: Amine hydrochloride salts are often hygroscopic.[1][2] If the molecular weight measurement via titration yields a value > 222.11, the sample likely contains absorbed water.[1][2]

    • Remediation:[1] Dry in a vacuum oven at 40°C over

      
       for 24 hours.
      
  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The free amine (if dissociated) is sensitive to oxidation; the HCl salt is relatively stable but should be protected from moisture to prevent caking.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25418153, (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol. Retrieved from [Link][1][2]

  • Google Patents.Method of preparing 3-chlorophenylpropanol derivatives (CN100591649C).

Sources

Foundational

A Comprehensive Technical Guide to 3-Amino-3-(4-chlorophenyl)propan-1-ol Hydrochloride for Researchers and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride, a key chiral intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth guide provides a comprehensive overview of 3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride, a key chiral intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering critical information on commercial sourcing, quality control, synthesis, and safe handling of this compound.

Introduction: A Chiral Building Block of Pharmaceutical Significance

3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride is a chiral amino alcohol that has garnered significant attention in medicinal chemistry and drug development. Its structure, featuring a chlorine-substituted phenyl ring and a propanolamine backbone with a defined stereocenter, makes it a valuable precursor for the synthesis of complex molecular architectures with specific biological activities.

The primary and most notable application of the (S)-enantiomer of this compound is as a crucial intermediate in the synthesis of Capivasertib (AZD5363).[1][2][3] Capivasertib is a potent and selective inhibitor of the AKT kinase, a key node in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various human cancers.[1][2] The precise stereochemistry of (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol is paramount, as it dictates the spatial orientation of the substituent that binds to the active site of the AKT enzyme, thereby influencing the efficacy and selectivity of the final drug molecule.

This guide will delve into the practical aspects of working with this important intermediate, from procurement to application, ensuring that researchers have the necessary information to confidently and effectively utilize it in their discovery and development programs.

Commercial Suppliers and Procurement Strategies

The reliable sourcing of high-quality starting materials is a cornerstone of successful research and development. For 3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride and its related forms, several reputable suppliers cater to the research and bulk chemical markets.

Identifying Reputable Suppliers

A thorough market survey has identified several key commercial suppliers for 3-Amino-3-(4-chlorophenyl)propan-1-ol and its derivatives. It is crucial to distinguish between the free base and the hydrochloride salt, as well as the different stereoisomers (racemic, (S)-, and (R)- forms), as their applications and physical properties differ.

Table 1: Prominent Commercial Suppliers of 3-Amino-3-(4-chlorophenyl)propan-1-ol and its Hydrochloride Salt

SupplierProduct NameFormPurityCAS NumberNotes
Sigma-Aldrich (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochlorideHydrochloride Salt98%1590388-37-6A reliable source for the specific (S)-enantiomer hydrochloride salt, suitable for research and development purposes.
BLD Pharm (R)-3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochlorideHydrochloride SaltNot specified2988625-14-3Offers the (R)-enantiomer hydrochloride salt, which may be useful for comparative studies or as a starting material for other chiral molecules.[4]
ChemScene 3-Amino-3-(4-chlorophenyl)propan-1-olFree Base98+%68208-26-4Provides the racemic free base, which may be a more cost-effective option if a chiral separation is planned in-house or if the racemic form is required.[5]
Home Sunshine Pharma (S)-3-Amino-3-(4-chlorophenyl)propan-1-olFree Base≥98.0%886061-26-3A supplier of the (S)-enantiomer free base, with some listings mentioning the hydrochloride as a synonym.[6]
BLD Pharm (S)-3-Amino-3-(4-chlorophenyl)propan-1-olFree BaseNot specified886061-26-3Also offers the (S)-enantiomer of the free base.[7]
BLD Pharm (R)-3-Amino-3-(4-chlorophenyl)propan-1-olFree BaseNot specified1213362-28-7Provides the (R)-enantiomer of the free base.[8]
Benchchem 3-Amino-3-(4-chlorophenyl)-1-propanolFree Base~95%68208-26-4Another source for the racemic free base.[9]
Supplier Qualification and Material Specification

For drug development applications, stringent supplier qualification is mandatory. Researchers should always request and critically evaluate the Certificate of Analysis (CoA) for each batch.

Key Parameters to Scrutinize on a Certificate of Analysis:

  • Identity: Confirmation of the chemical structure by ¹H NMR and/or Mass Spectrometry.

  • Purity: Typically determined by High-Performance Liquid Chromatography (HPLC). For chiral compounds, chiral HPLC is necessary to determine enantiomeric excess (e.e.).

  • Enantiomeric Excess (e.e.): A critical parameter for chiral compounds. For applications like the synthesis of Capivasertib, a high e.e. (typically >99%) is required.

  • Residual Solvents: Assessed by Gas Chromatography (GC) to ensure that levels of residual solvents from the synthesis and purification processes are within acceptable limits.

  • Water Content: Determined by Karl Fischer titration.

  • Physical Appearance: Should be a consistent, well-defined solid.

The following diagram illustrates a typical workflow for supplier qualification and material acceptance.

G Supplier Qualification Workflow cluster_0 Supplier Vetting cluster_1 Material Evaluation cluster_2 Decision supplier_identification Identify Potential Suppliers request_docs Request CoA, SDS, and Company Certifications supplier_identification->request_docs audit Supplier Audit (Optional) request_docs->audit sample_request Request Sample for Evaluation audit->sample_request in_house_testing In-house QC Testing (NMR, HPLC, Chiral HPLC, KF) sample_request->in_house_testing compare_coa Compare In-house Data with Supplier's CoA in_house_testing->compare_coa approve_supplier Approve Supplier and Place Order compare_coa->approve_supplier Data Concordant reject_supplier Reject Supplier compare_coa->reject_supplier Data Discordant

Caption: Workflow for qualifying a new supplier.

Synthesis and Purification of 3-Amino-3-(4-chlorophenyl)propan-1-ol Hydrochloride

A sound understanding of the synthesis of this intermediate is beneficial for troubleshooting and for developing in-house production capabilities if required. Several synthetic routes have been reported, with the choice often depending on the desired stereochemistry and scale of production.

Synthetic Routes

Two primary strategies are employed for the synthesis of 3-Amino-3-(4-chlorophenyl)propan-1-ol:

  • Chemical Synthesis: A common approach involves the reduction of a corresponding carbonyl or carboxyl group. For instance, (S)-3-amino-3-(4-chlorophenyl)-propionic acid can be catalytically reduced to the desired alcohol.[10] Another method starts from chloroacetonitrile and methanol, which, through a series of steps including the introduction of HCl gas, yields the final product.[10]

  • Biocatalytic Synthesis: For achieving high enantioselectivity, enzymatic methods are increasingly popular. One such method employs a transaminase to convert 1-(4-chlorophenyl)-3-hydroxyacetone into (S)-3-amino-3-(4-chlorophenyl)propan-1-ol with high stereopurity.[10] This approach is often favored for its green chemistry credentials and high efficiency.

The following diagram illustrates a generalized synthetic pathway.

G Generalized Synthetic Pathways cluster_0 Chemical Synthesis cluster_1 Biocatalytic Synthesis cluster_2 Salt Formation start_chem 4-chlorobenzaldehyde or related starting materials intermediate_chem Carbonyl or Carboxyl Intermediate start_chem->intermediate_chem Multi-step synthesis product_free_base_chem 3-Amino-3-(4-chlorophenyl)propan-1-ol (Free Base) intermediate_chem->product_free_base_chem Reduction product_hcl 3-Amino-3-(4-chlorophenyl)propan-1-ol Hydrochloride product_free_base_chem->product_hcl HCl in suitable solvent start_bio 1-(4-chlorophenyl)-3-hydroxyacetone product_free_base_bio (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol (Free Base) start_bio->product_free_base_bio Transaminase product_free_base_bio->product_hcl HCl in suitable solvent

Caption: Overview of synthetic approaches.

Conversion to the Hydrochloride Salt and Purification

The free base form of 3-Amino-3-(4-chlorophenyl)propan-1-ol is often converted to its hydrochloride salt to improve its stability, crystallinity, and handling properties. This is typically achieved by treating a solution of the free base in a suitable organic solvent (e.g., isopropanol, diethyl ether) with a solution of hydrogen chloride in the same or a compatible solvent.

Experimental Protocol: Conversion of the Free Base to the Hydrochloride Salt

  • Dissolution: Dissolve the purified 3-Amino-3-(4-chlorophenyl)propan-1-ol free base in a minimal amount of a suitable solvent, such as isopropanol or a mixture of diethyl ether and methanol.

  • Acidification: While stirring, slowly add a stoichiometric amount of a solution of HCl in isopropanol or diethyl ether. The addition should be done at a controlled temperature, often at 0-5 °C, to promote crystallization.

  • Precipitation and Isolation: The hydrochloride salt will typically precipitate out of the solution. Continue stirring for a defined period to ensure complete precipitation. The solid is then collected by filtration.

  • Washing and Drying: The collected solid should be washed with a cold, non-polar solvent (e.g., cold diethyl ether) to remove any residual impurities. The purified hydrochloride salt is then dried under vacuum to a constant weight.

Purification of the final product is critical. Recrystallization from a suitable solvent system is a common method to achieve high purity and the desired crystal form.

Quality Control and Analytical Methods

Rigorous quality control is essential to ensure the identity, purity, and stereochemical integrity of 3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride. A suite of analytical techniques should be employed for comprehensive characterization.

Table 2: Key Analytical Techniques for Quality Control

TechniquePurposeTypical Observations and Acceptance Criteria
¹H NMR Structural confirmation and identification of impurities.The proton NMR spectrum should be consistent with the expected structure. Key signals to observe include the aromatic protons, the benzylic proton, and the methylene protons of the propanol chain. The integration of the signals should be consistent with the number of protons.
¹³C NMR Further structural confirmation.The number of signals should correspond to the number of unique carbon atoms in the molecule.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of elemental composition.A high-resolution mass spectrum should show the molecular ion peak corresponding to the calculated exact mass of the compound.
HPLC (Purity) Quantification of purity and detection of related substance impurities.A high-purity sample should show a single major peak with an area percentage of >98% (or as per specification).
Chiral HPLC Determination of enantiomeric excess (e.e.).For enantiopure material, the chromatogram should show a single peak for the desired enantiomer, with the other enantiomer below the limit of detection or quantification. The e.e. should be >99%.
Karl Fischer Titration Quantification of water content.The water content should be below a specified limit (e.g., <0.5%).
Elemental Analysis Confirmation of elemental composition (C, H, N, Cl).The experimentally determined percentages of each element should be within ±0.4% of the theoretical values.
Example Analytical Protocol: Purity Determination by HPLC

Objective: To determine the purity of 3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride by reverse-phase HPLC.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with a modifier such as 0.1% trifluoroacetic acid or a buffer).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Typically in the range of 210-230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a solution of the hydrochloride salt in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

Procedure:

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (mobile phase) to ensure a clean baseline.

  • Inject the prepared sample solution.

  • Run the gradient program to elute the main compound and any impurities.

  • Integrate the peaks in the chromatogram and calculate the area percentage of the main peak to determine the purity.

Safe Handling, Storage, and Stability

As with any chemical reagent, proper handling and storage procedures are essential to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

Safety Precautions

Researchers should always consult the Safety Data Sheet (SDS) before handling 3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride.[11][12][13]

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, especially when dealing with the solid powder to avoid inhalation.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Spills: In the event of a spill, contain the material and clean it up using appropriate absorbent materials.

Storage and Stability

Proper storage is crucial for maintaining the quality of the compound over time.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, refrigeration (2-8 °C) is often recommended.

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids (other than for salt formation).

  • Stability: The hydrochloride salt is generally more stable and less hygroscopic than the free base. However, it should still be protected from moisture and light.

Conclusion

3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride is a fundamentally important chiral building block in modern pharmaceutical development, most notably for the synthesis of the AKT inhibitor Capivasertib. A thorough understanding of its commercial availability, synthesis, quality control, and safe handling is indispensable for researchers in this field. By implementing rigorous supplier qualification, robust analytical testing, and appropriate handling procedures, scientists can ensure the quality and reliability of this key intermediate, thereby facilitating the advancement of their drug discovery and development projects.

References

  • Cole-Parmer. Material Safety Data Sheet - 3-(4-Chlorophenyl)propan-1-ol, 95+%. Available at: [Link]

  • Pharmaffiliates. (S)-3-Amino-3-(4-chloro-phenyl)-propan-1-ol. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Bioactive Compound Synthesis: The Role of S-3-Amino-3-(4-chlorophenyl)propionic Acid. Available at: [Link]

  • ChemBK. 3-Amino-3-(4-chlorophenyl)propan-1-ol. Available at: [Link]

  • Home Sunshine Pharma. (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol CAS 886061-26-3. Available at: [Link]

  • PubChem. (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol. Available at: [Link]

  • Zhang, T., et al. (2020). Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies. Journal of Medicinal Chemistry, 63(15), 8267–8285.
  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059–2073.
  • Davies, B. R., et al. (2012). Preclinical pharmacology of AZD5363, an inhibitor of AKT, in human breast cancer models. Molecular Cancer Therapeutics, 11(4), 843–854.
  • Google Patents. A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol.
  • ResearchGate. Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]1-(7H-pyrrolo[2,3-d]p yrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Available at: [Link]

  • Google Patents. Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor.
  • MDPI. Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Available at: [Link]

  • Google Patents. Method for producing and purifying 3-aminopropanol.
  • Organic Syntheses. Synthesis and Acylation of 1,3-Thiazinane-2-thione. Available at: [Link]

  • Google Patents. Preparation method of 3-amino-1,2-propanediol.
  • WIPO Patentscope. 104610074 Preparation method of 3-amino-1,2-propanediol. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride

Application Note: High-Fidelity Synthesis of (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol Hydrochloride Executive Summary This application note details a robust, scalable protocol for the synthesis of (S)-3-Amino-3-(4-chlor...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol Hydrochloride

Executive Summary

This application note details a robust, scalable protocol for the synthesis of (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride (CAS 886061-26-3 (free base)), a critical chiral building block in the synthesis of serotonin reuptake inhibitors (such as Dapoxetine analogs) and other CNS-active agents.[1][2]

While traditional methods utilize Lithium Aluminum Hydride (LAH), this protocol employs a modified borohydride reduction system (NaBH₄/H₂SO₄) .[2] This approach generates borane in situ, offering superior safety profiles, lower cost, and easier workup for kilogram-scale applications while maintaining optical purity (>99% ee).[2]

Retrosynthetic Analysis & Strategy

The target molecule is a


-amino alcohol.[1][2] The most direct and enantioselective route is the reduction of the corresponding 

-amino acid, (S)-3-amino-3-(4-chlorophenyl)propanoic acid .[1][2]

Strategic Rationale:

  • Chiral Integrity: Starting from the optically pure amino acid (readily available via enzymatic resolution or asymmetric synthesis) avoids difficult resolution steps later.[2]

  • Chemoselectivity: The NaBH₄/H₂SO₄ system selectively reduces the carboxylic acid to the alcohol without racemizing the labile

    
    -chiral center (relative to the amine).
    

Retrosynthesis Target (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol HCl (Target) Intermediate (S)-3-Amino-3-(4-chlorophenyl)propanoic Acid (Precursor) Intermediate->Target Reduction (Retention of Stereochemistry) Reagents Reagents: NaBH4 / H2SO4 (in situ Borane) THF, 0°C -> Reflux Reagents->Target

Figure 1: Retrosynthetic disconnection showing the direct reduction of the


-amino acid precursor.

Safety & Precautions (Critical)

  • Hydrogen Evolution: The reaction between NaBH₄ and H₂SO₄ generates massive volumes of Hydrogen gas (

    
    ).[2] Ventilation and inert atmosphere (
    
    
    
    ) are mandatory.[1][2]
  • Diborane Generation: The in situ generation of Borane (

    
    ) is toxic and highly flammable.[2] The system must be closed and vented through a scrubber.[2]
    
  • Exotherm: Acid addition must be strictly controlled to maintain temperature

    
     during initiation.
    

Materials & Equipment

ComponentSpecificationRole
Precursor (S)-3-Amino-3-(4-chlorophenyl)propanoic acidStarting Material
Reducing Agent Sodium Borohydride (NaBH₄), 98%Hydride Source
Activator Sulfuric Acid (H₂SO₄), 98% conc.[1][2]Borane Generator
Solvent Tetrahydrofuran (THF), AnhydrousReaction Medium
Quench Methanol (MeOH)Destroys excess hydride
Salt Former HCl in Isopropanol (3-5 M)Salt formation

Detailed Experimental Protocol

Stage 1: In Situ Borane Reduction
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, pressure-equalizing dropping funnel, reflux condenser, and nitrogen inlet. Connect the outlet to a scrubber.[2]

  • Suspension: Charge the flask with (S)-3-Amino-3-(4-chlorophenyl)propanoic acid (1.0 equiv) and anhydrous THF (10 vol). Stir to create a uniform suspension.[2]

  • Hydride Addition: Add NaBH₄ (2.5 equiv) in portions to the suspension at room temperature. Note: The amino acid will form a sodium salt; mild hydrogen evolution may occur.

  • Acid Activation (Critical Step):

    • Cool the reaction mixture to 0–5°C using an ice/salt bath.

    • Dissolve H₂SO₄ (1.25 equiv) in a small amount of THF (optional) or add neat dropwise.[1][2]

    • Rate: Add acid slowly over 1–2 hours. Do not exceed 10°C.

    • Mechanism:[3][4][5]

      
      .[2]
      
  • Reaction: Once addition is complete, allow the mixture to warm to room temperature, then heat to reflux (66°C) for 4–6 hours. Monitor by TLC or HPLC until the acid precursor is consumed (<0.5%).[2]

Stage 2: Workup & Isolation
  • Quenching: Cool the mixture to 0°C . Carefully add Methanol (Caution: Vigorous bubbling) to destroy excess borane/hydride.[1][2]

  • Basification: Add NaOH (3M aq) until pH > 12. This breaks the boron-amine complex.[1][2]

  • Reflux Hydrolysis: Heat the basified mixture at reflux for 2 hours to ensure complete decomplexation.

  • Extraction:

    • Cool to room temperature.[2][6][7][8]

    • Extract the aqueous layer with Toluene or Ethyl Acetate (3 x 5 vol).[2]

    • Combine organic layers, wash with brine, and dry over anhydrous

      
      .
      
    • Filter and concentrate under reduced pressure to obtain the crude free base (usually a pale yellow oil or low-melting solid).[1][2]

Stage 3: Hydrochloride Salt Formation[1][2]
  • Dissolution: Dissolve the crude free base in Isopropanol (IPA) (3 vol).

  • Acidification: Cool to 0–5°C. Add HCl/IPA (3–5 M) dropwise until pH reaches 1–2.

  • Crystallization: Stir at 0°C for 2 hours. A white precipitate should form.[2] If oiling occurs, add diethyl ether as an anti-solvent.[2]

  • Filtration: Filter the solid, wash with cold IPA/Ether (1:1), and dry under vacuum at 45°C.

Target Yield: 80–85% Appearance: White crystalline solid.[2]

Process Validation & Quality Control

Analytical Parameters
  • HPLC Purity: >99.0% (Area %).[1][2]

  • Chiral Purity (Enantiomeric Excess): >99% ee.[1][2]

    • Column: Daicel Chiralpak AD-H or OD-H.[1][2]

    • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[2]

    • Flow: 1.0 mL/min.[2]

  • 1H NMR (400 MHz, DMSO-d6): Confirm characteristic signals:

    • 
       7.4 (m, 4H, Ar-H)[1][2]
      
    • 
       4.2 (t, 1H, CH-NH2)[1][2]
      
    • 
       3.4 (m, 2H, CH2-OH)[1][2]
      
    • 
       1.9 (m, 2H, CH2-CH)[1][2]
      

Workflow Step1 Suspension: Amino Acid + NaBH4 in THF Step2 Activation: Add H2SO4 (0°C, Slow) Step1->Step2 Step3 Reaction: Reflux 6h (In situ Borane) Step2->Step3 Step4 Quench: MeOH -> NaOH Hydrolysis Step3->Step4 Step5 Salt Formation: HCl/IPA Crystallization Step4->Step5

Figure 2: Logical process flow for the synthesis and isolation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete Boron-Amine decomplexationIncrease reflux time with NaOH during workup.
Racemization Reaction temperature too high during acid additionEnsure T < 10°C during H₂SO₄ addition.
Oiling during Salt Formation Solvent too polar or wetDry organic phase thoroughly; use dry IPA/Ether; seed with pure crystal.[1][2]
Incomplete Reduction Moisture in THFUse freshly distilled or molecular-sieve dried THF.[1][2]

References

  • Dapoxetine Hydrochloride Synthesis Patent. CN103664660A.[2] (Describes the NaBH4/H2SO4 reduction of (S)-3-amino-3-phenylpropanoic acid). Link

  • Reduction of Amino Acids. Abiko, A., & Masamune, S. (1992).[2] Tetrahedron Letters, 33(38), 5517-5518.[1][2] (Methodology for amino acid reduction).[1][2][5][9][10]

  • ChemicalBook Entry. (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol (CAS 886061-26-3).[1][2][11][12][][14] Link

  • BenchChem Protocol. General protocol for amino alcohol synthesis via reduction.[2] Link[1][2]

Sources

Application

Strategic Utilization of 3-Amino-3-(4-chlorophenyl)propan-1-ol Hydrochloride in Organic Synthesis

Content Type: Detailed Application Note & Protocol Guide Focus Molecule: (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol HCl (and racemic variants) CAS Registry: 2988625-14-3 (HCl salt), 886061-26-3 (S-isomer free base)[1] Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Detailed Application Note & Protocol Guide Focus Molecule: (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol HCl (and racemic variants) CAS Registry: 2988625-14-3 (HCl salt), 886061-26-3 (S-isomer free base)[1]

Executive Summary: The -Aryl- -Amino Alcohol Scaffold[1]

In the landscape of modern medicinal chemistry, 3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride represents a "privileged scaffold."[1] Structurally, it is a


-amino alcohol with a chiral center at the 

-position relative to the hydroxyl group.[1] This specific geometry—separating the amine and alcohol by three carbons—imparts unique reactivity distinct from the more common

-amino alcohols (like ephedrine).[1]

This molecule is a critical intermediate in the synthesis of Capasitinib (a JAK inhibitor) and serves as a direct precursor to Baclofen analogs and various Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).[1] Its utility lies in its bifunctionality: it possesses a nucleophilic primary amine and a primary alcohol, allowing for orthogonal protection and sequential functionalization.[1]

Key Applications
  • Kinase Inhibitor Synthesis: Serves as a chiral linker, attaching to heteroaromatic cores (e.g., pyrrolopyrimidines) via

    
    -alkylation or 
    
    
    
    .[1]
  • Heterocyclic Construction: Precursor for 1,3-oxazines and azetidines via intramolecular cyclization.[1]

  • Chiral Resolution Agents: The enantiopure form is used to resolve chiral acids or as a ligand in asymmetric catalysis.[1]

Chemical Profile & Handling

PropertyData
Molecular Formula

(HCl Salt)
Molecular Weight 222.11 g/mol (Salt); 185.65 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility High: Water, Methanol, DMSO.[1] Low: DCM, Hexanes.[1]
Chirality Available as Racemate or (S)-enantiomer (active pharmacophore)
Hygroscopicity The HCl salt is moderately hygroscopic.[1] Store under

with desiccant.

Safety Advisory: This compound is a skin and eye irritant.[1][2] The free base is basic (


 for the amine).[1] When neutralizing the hydrochloride salt, exotherms are observed; perform neutralizations in an ice bath.[1]

Strategic Synthesis Workflow

The following diagram illustrates the divergent synthetic pathways available from this core intermediate, moving from its precursor (the


-amino acid) to high-value targets.[1]

G Start 3-Amino-3-(4-chlorophenyl) propanoic acid Intermediate 3-Amino-3-(4-chlorophenyl) propan-1-ol HCl (CORE SCAFFOLD) Start->Intermediate Borane Reduction (BH3-THF) Path1 Pathway A: N-Protection & O-Activation Intermediate->Path1 Boc2O / TsCl Path2 Pathway B: Cyclization Intermediate->Path2 HCHO / SOCl2 Path3 Pathway C: Direct N-Arylation Intermediate->Path3 Ar-F / Base (SNAr) Target1 SNRI Analogs (Linear Ethers) Path1->Target1 Nucleophilic Displacement Target2 1,3-Oxazines / Azetidines Path2->Target2 Condensation / Ring Closure Target3 Capasitinib / Kinase Inhibitors Path3->Target3 Heteroaromatic Coupling

Caption: Divergent synthesis pathways from the core amino-alcohol scaffold to pharmaceutical targets.[1]

Detailed Experimental Protocols

Protocol A: Chemoselective N-Protection (Boc-Strategy)

Objective: To protect the amine functionality, allowing activation of the alcohol (e.g., tosylation) without self-polymerization.[1] This is the critical first step for synthesizing linear drug analogs.[1]

Rationale: The amine is more nucleophilic than the alcohol.[1] Using


 in a biphasic system ensures exclusive 

-protection.[1]

Materials:

  • 3-Amino-3-(4-chlorophenyl)propan-1-ol HCl (10.0 mmol)[1]

  • Di-tert-butyl dicarbonate (

    
    ) (11.0 mmol)[1]
    
  • Sodium Hydroxide (NaOH) 1M aqueous solution[1]

  • Dioxane or Tetrahydrofuran (THF)[1]

Step-by-Step Methodology:

  • Salt Neutralization: Dissolve the starting HCl salt in water (20 mL) and Dioxane (20 mL).[1] Cool to 0°C.[1]

  • Base Addition: Slowly add 1M NaOH (22 mL, 2.2 equiv) to liberate the free amine and act as the scavenger base.[1] Monitor pH to ensure it remains >10.

  • Reagent Addition: Add

    
     (dissolved in minimal dioxane) dropwise over 15 minutes.
    
    • Critical Control Point: Maintain temperature <5°C to prevent

      
      -acylation (a common side reaction).[1]
      
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC (SiO2, 5% MeOH/DCM).[1] The starting material (polar, baseline) should disappear.[1]

  • Workup: Acidify carefully with 1M KHSO4 to pH 3 (to neutralize excess base/alkoxide). Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash organics with brine, dry over

    
    , and concentrate. The resulting N-Boc-amino alcohol is usually pure enough for the next step (Yield >90%).[1]
    
Protocol B: Heterocyclic Cyclization to 1,3-Oxazines

Objective: To synthesize the dihydro-2H-1,3-oxazine core, a pharmacophore found in various bioactive alkaloids.[1]

Rationale: The 1,3-distance between the amine and hydroxyl groups is ideal for condensation with aldehydes.[1]

Methodology:

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap, suspend the Amino Alcohol HCl (5 mmol) in Toluene (50 mL).

  • Reagents: Add Paraformaldehyde (1.2 equiv) and p-Toluenesulfonic acid (pTSA) (0.1 equiv).

  • Reflux: Heat to reflux (110°C). The water generated must be removed azeotropically.[1]

    • Validation: The reaction is complete when water collection ceases (approx. 2-3 hours).[1]

  • Isolation: Cool to RT. Wash the toluene layer with saturated

    
     (to remove acid catalyst).[1]
    
  • Crystallization: Concentrate the toluene. The oxazine derivative often crystallizes upon addition of cold hexanes.[1]

Protocol C: Synthesis of Capasitinib Intermediate (SNAr Coupling)

Objective: To couple the chiral amino alcohol to a heteroaromatic chloride (e.g., a chloropyrrolopyrimidine or similar scaffold).[1]

Rationale: This utilizes the nucleophilicity of the primary amine.[1] Since the starting material is an HCl salt, an organic base is required to generate the reactive species in situ.[1]

Methodology:

  • Dissolution: Dissolve the heteroaromatic chloride (1.0 equiv) and Amino Alcohol HCl (1.1 equiv) in anhydrous DMSO or NMP.

  • Base: Add Diisopropylethylamine (DIPEA) (3.0 equiv).

    • Note: 1 equiv neutralizes the HCl, 1 equiv scavenges the HCl generated during SNAr, and 1 equiv maintains basicity.[1]

  • Heating: Heat to 80-100°C under Nitrogen.

    • Mechanistic Insight: High temperature is required to overcome the energy barrier of the

      
       reaction on electron-rich rings.[1]
      
  • Quench: Pour the reaction mixture into ice water. The product usually precipitates as a solid due to the hydrophobic nature of the coupled aromatic system.[1]

Analytical Validation Standards

To ensure the integrity of the synthesized intermediates, the following analytical benchmarks should be met:

TechniqueExpected Signal (Free Base)Interpretation
1H NMR (DMSO-d6)

7.2-7.4 (m, 4H)
Aromatic protons of the 4-chlorophenyl group.[1]
1H NMR

3.9-4.1 (t, 1H)
Chiral proton at the

-position (adjacent to amine).[1]
1H NMR

3.4-3.6 (m, 2H)
Protons adjacent to the alcohol (-CH2-OH).[1]
HPLC (Chiral) Column: Chiralpak AD-HUse to verify Enantiomeric Excess (ee) if using the S-isomer.[1] Target >99% ee.
Mass Spec (ESI)

Confirming the molecular ion of the free base.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 25418153, (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol. Retrieved from [Link][1]

Sources

Method

3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride as an intermediate for capasitinib

Application Note: Precision Synthesis of Capivasertib (AZD5363) using (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol Hydrochloride Executive Summary This technical guide details the application of (S)-3-Amino-3-(4-chloropheny...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Capivasertib (AZD5363) using (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol Hydrochloride

Executive Summary

This technical guide details the application of (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride (CAS: 1590388-37-6) as the critical chiral building block in the synthesis of Capivasertib (AZD5363). Capivasertib is a potent, ATP-competitive inhibitor of all three isoforms of AKT (PKB), currently approved for the treatment of hormone receptor-positive, HER2-negative breast cancer.

Note on Nomenclature: While the request referenced "Capasitinib," the chemical structure of the specified intermediate matches the "right-hand" side of Capivasertib . This guide proceeds with the scientifically verified synthesis of Capivasertib.

Chemical Profile: The Intermediate

The efficacy of Capivasertib relies heavily on the (S)-configuration of this intermediate, which fits into the ATP-binding pocket of the AKT kinase.

PropertySpecification
Chemical Name (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride
Common Name (S)-3-(4-Chlorophenyl)-

-amino propanol HCl
CAS No.[1][2][3] (Salt) 1590388-37-6
CAS No.[1] (Free Base) 886061-26-3
Molecular Formula C

H

ClNO

HCl
Molecular Weight 222.11 g/mol (Salt) / 185.65 g/mol (Base)
Chirality (S)-Enantiomer
Appearance White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO

Synthesis Workflow Visualization

The following diagram illustrates the convergent synthesis where the chiral intermediate is coupled to the pyrrolopyrimidine core.

CapivasertibSynthesis cluster_legend Workflow Legend Start1 (S)-3-Amino-3-(4-chlorophenyl) propionic acid Step1 Reduction (Borane-DMS or LiAlH4) Start1->Step1 Reduction Intermediate INTERMEDIATE: (S)-3-Amino-3-(4-chlorophenyl) propan-1-ol HCl Step1->Intermediate HCl Salt Formation Coupling Amide Coupling (HATU, DIPEA, DMA) Intermediate->Coupling + Core Acid Core Pyrrolopyrimidine Core (Carboxylic Acid) Core->Coupling Product Capivasertib (AZD5363) Coupling->Product Purification key1 Starting Material key2 Key Intermediate key3 Final API

Figure 1: Convergent synthesis pathway highlighting the introduction of the chiral amino-alcohol intermediate.

Detailed Protocols

Protocol A: Preparation of the Intermediate (Reduction)

Objective: Convert the chiral amino acid precursor to the amino alcohol without racemization.

Reagents:

  • (S)-3-Amino-3-(4-chlorophenyl)propionic acid (Starting Material)[4]

  • Borane dimethyl sulfide complex (BMS) or Lithium Aluminum Hydride (LiAlH

    
    )
    
  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (for quenching)

  • HCl in Dioxane (4M)

Step-by-Step:

  • Setup: In a flame-dried 3-neck round bottom flask under Nitrogen atmosphere, suspend 10.0 g of (S)-3-Amino-3-(4-chlorophenyl)propionic acid in 100 mL anhydrous THF.

  • Addition: Cool to 0°C. Dropwise add Borane-DMS (2.5 equivalents) over 30 minutes. Caution: Gas evolution.

  • Reflux: Allow to warm to room temperature, then heat to reflux (65°C) for 4–6 hours. Monitor by TLC or LC-MS until starting material is consumed.

  • Quenching: Cool to 0°C. Carefully add Methanol (50 mL) dropwise to destroy excess borane. Stir for 1 hour.

  • Concentration: Evaporate solvents under reduced pressure.

  • Salt Formation: Dissolve the oily residue in minimal Ethanol/Ethyl Acetate. Add 4M HCl in Dioxane (1.1 eq) at 0°C. Stir for 2 hours.

  • Isolation: Filter the white precipitate. Wash with cold Ethyl Acetate. Dry under vacuum at 40°C.

    • Target Yield: >85%[]

    • Check: Verify optical rotation matches literature values (approx

      
      ).
      
Protocol B: Coupling Reaction (Synthesis of Capivasertib)

Objective: Amide bond formation between the intermediate and the drug core.

Reagents:

  • Intermediate: (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol HCl (1.0 eq)

  • Core Acid: 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid (1.0 eq)[6]

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (Diisopropylethylamine) (3.0 eq)

  • Solvent: DMA (Dimethylacetamide) or DMF

Step-by-Step:

  • Dissolution: In a reactor, dissolve the Core Acid (1.0 eq) and HATU (1.2 eq) in DMA (10 volumes). Stir at 25°C for 15 minutes to activate the acid.

  • Addition: Add the Intermediate (HCl salt) (1.0 eq) to the vessel.

  • Basification: Add DIPEA (3.0 eq) dropwise. Note: Exothermic reaction possible.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours.

  • Monitoring: Check by HPLC. The peak for the acid core should disappear.

  • Work-up:

    • Cool to room temperature.[7]

    • Dilute with Ethyl Acetate and wash with saturated NaHCO

      
       (2x) and Brine (1x).
      
    • Dry organic layer over Na

      
      SO
      
      
      
      and concentrate.
  • Purification: The crude product is often purified via Preparative HPLC or flash chromatography (DCM/MeOH gradient) to yield Capivasertib.

Quality Control: Chiral Purity Analysis

Ensuring enantiomeric excess (% ee) is vital. The (R)-enantiomer is considered an impurity.

Method: Chiral HPLC

  • Column: Chiralpak AS-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA)

  • Ratio: 90 : 10 : 0.1 (v/v/v)[8]

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV @ 254 nm

  • Acceptance Criteria:

    • (S)-Enantiomer (Active): > 99.0%

    • (R)-Enantiomer (Impurity): < 0.5%

QC_Workflow Sample Crude Coupling Product Prep Sample Prep: Dissolve in EtOH (1 mg/mL) Sample->Prep HPLC Chiral HPLC Analysis (Chiralpak AS-H) Prep->HPLC Decision Enantiomeric Excess > 99%? HPLC->Decision Pass Release for Biological Assay Decision->Pass Yes Fail Reprocess / Chiral Prep HPLC Decision->Fail No

Figure 2: Quality Control decision tree for enantiomeric purity.

Handling & Stability

  • Hygroscopicity: The HCl salt is less hygroscopic than the free base but should still be stored in a desiccator.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Protect from light.[9]

  • Safety: The compound contains a chlorophenyl group and an amine; treat as a potential irritant. Use standard PPE (gloves, goggles, fume hood).

References

  • Davies, B. R., et al. (2012). "Preclinical Pharmacology of AZD5363, an Inhibitor of AKT: Pharmacodynamics, Antitumor Activity, and Correlation of Monotherapy Activity with Genetic Background." Molecular Cancer Therapeutics.

  • Addie, M., et al. (2013). "Discovery of AZD5363, a Potent and Oral Inhibitor of AKT for the Treatment of Cancer." Journal of Medicinal Chemistry.

  • Patent WO2015181532A1. "Processes for the preparation of AZD5363 and novel intermediate used therein." AstraZeneca.[2][3][8]

  • PubChem Compound Summary. "(S)-3-Amino-3-(4-chlorophenyl)propan-1-ol."[2] National Center for Biotechnology Information.

Sources

Application

Application Note &amp; Protocols: A Framework for the In Vitro Characterization of 3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride

Abstract The identification and characterization of novel small molecules are foundational to drug discovery and chemical biology.[1][2] This guide provides a comprehensive framework for conducting a tiered series of cel...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The identification and characterization of novel small molecules are foundational to drug discovery and chemical biology.[1][2] This guide provides a comprehensive framework for conducting a tiered series of cell-based assays to elucidate the biological activity of a novel compound, using 3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride as an exemplar. Although primarily documented as a chemical intermediate in organic synthesis[3], its structural features suggest potential bioactivity that warrants systematic investigation. This document outlines detailed protocols for assessing cytotoxicity, determining the mechanism of cell death, analyzing effects on cell cycle progression, and investigating modulation of key signaling pathways. The methodologies are designed to build a robust, preliminary pharmacological profile of a test compound, guiding future research and development efforts.

Introduction: The Rationale for In Vitro Profiling

The journey of a novel chemical entity from synthesis to potential therapeutic application begins with a rigorous in vitro evaluation.[4] This initial phase is critical for establishing a foundational understanding of a compound's biological effects. By systematically assessing its impact on cultured cells, researchers can make informed decisions about which compounds to advance into more complex preclinical models.[5] This guide uses 3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride (herein referred to as "Compound-X" for illustrative purposes) to detail a logical, multi-phase experimental workflow.

Compound-X Profile:

  • Chemical Name: 3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride

  • Molecular Formula: C₉H₁₂ClNO · HCl[6][7]

  • Molecular Weight: 185.65 g/mol (free base)[6][8]

  • Known Roles: Primarily used as a building block in organic synthesis.[3][9] Its biological activity is not extensively characterized in public literature.

The workflow is structured to answer a cascade of fundamental questions:

  • Does it have a biological effect? (Phase I: Cytotoxicity Screening)

  • If so, how does it affect cells? (Phase II: Mechanism of Action)

  • Does it inhibit cell growth? (Phase III: Cell Cycle Analysis)

  • What molecular pathways might it target? (Phase IV: Signaling Pathway Analysis)

Essential First Steps: Compound Handling and Stock Preparation

Reproducibility begins with meticulous preparation.

  • Safety Precautions: Handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid formation of dust and aerosols.[10]

  • Storage: Store the compound tightly sealed in a dry, cool (2-8°C), and dark place.[7][11]

  • Stock Solution Preparation (10 mM Example):

    • Accurately weigh 2.22 mg of 3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride (MW = 222.12 g/mol ).

    • Dissolve the powder in 1.0 mL of sterile Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution.

    • Vortex thoroughly until fully dissolved.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Causality Note: DMSO is a standard solvent for dissolving hydrophobic small molecules for cell culture experiments. However, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts.

Phase I: Primary Screening - Cell Viability & Cytotoxicity

Scientific Principle: The initial step is to determine if Compound-X exhibits cytotoxic or cytostatic effects and to establish a dose-response relationship. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity.[12] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of living cells.

Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa or A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of Compound-X (e.g., from 100 µM down to 0.1 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "vehicle control" (medium with 0.5% DMSO) and a "no-cell" blank control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[13]

  • Formazan Formation: Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[14]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or an SDS-HCl solution to each well to dissolve the formazan crystals.[14][15]

  • Data Acquisition: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15] Read the absorbance at 570 nm using a microplate reader.

Data Presentation: Example Dose-Response Data
Compound-X (µM)Absorbance (570 nm)% Viability (Normalized)
0 (Vehicle)1.250100%
11.18895%
50.93875%
100.62550%
250.31325%
500.12510%
1000.0635%

From this data, the half-maximal inhibitory concentration (IC₅₀) can be calculated, which for this example is 10 µM.

Visualization: MTT Assay Workflow

MTT_Workflow cluster_prep Plate Preparation cluster_treat Treatment cluster_assay Assay Seed 1. Seed Cells (96-well plate) Incubate1 2. Incubate 24h Seed->Incubate1 Treat 3. Add Compound-X (Serial Dilutions) Incubate2 4. Incubate 48-72h Treat->Incubate2 Add_MTT 5. Add MTT Reagent Incubate3 6. Incubate 3-4h (Formazan Forms) Add_MTT->Incubate3 Solubilize 7. Solubilize Crystals (DMSO) Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read

Caption: Workflow for determining cell viability using the MTT assay.

Phase II: Mechanism of Action - Apoptosis vs. Necrosis

Scientific Principle: If Compound-X induces cell death, it is crucial to determine the mechanism. Apoptosis (programmed cell death) and necrosis are two distinct pathways. The Annexin V/Propidium Iodide (PI) assay distinguishes between these states.[16][17] In early apoptosis, the cell membrane flips phosphatidylserine (PS) to the outer leaflet, which is detected by fluorescently-labeled Annexin V.[16] In late apoptosis or necrosis, the cell membrane loses integrity, allowing the DNA-intercalating dye PI to enter and stain the nucleus.[16]

Protocol: Annexin V/PI Staining by Flow Cytometry
  • Cell Treatment: Seed cells in a 6-well plate and treat with Compound-X at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with cold 1X PBS.

  • Resuspension: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer.[18]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[18]

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.

Data Presentation: Interpreting Flow Cytometry Quadrants
QuadrantAnnexin V StatusPI StatusCell Population
Lower LeftNegativeNegativeLive cells
Lower RightPositiveNegativeEarly Apoptotic
Upper RightPositivePositiveLate Apoptotic
Upper LeftNegativePositiveNecrotic/Dead
Visualization: Principle of Annexin V/PI Assay

Apoptosis_Mechanism Healthy Healthy Cell Plasma Membrane Intact Phosphatidylserine (PS) on Inner Leaflet EarlyApop Early Apoptotic Cell PS Flips to Outer Leaflet Annexin V Binds PS Healthy->EarlyApop Apoptotic Stimulus LateApop Late Apoptotic/Necrotic Cell Membrane Permeable Annexin V Binds PS PI Enters and Stains DNA EarlyApop->LateApop Progression CellCycle_Workflow Treat 1. Treat Cells (Sub-lethal dose) Harvest 2. Harvest & Wash Treat->Harvest Fix 3. Fix in 70% Ethanol Harvest->Fix RNase 4. RNase Treatment Fix->RNase Stain 5. Stain with PI RNase->Stain Analyze 6. Flow Cytometry Analysis Stain->Analyze

Caption: Workflow for cell cycle analysis using propidium iodide.

Phase IV: Mechanistic Insight - Signaling Pathway Analysis

Scientific Principle: After identifying a cellular phenotype (e.g., apoptosis), the next step is to investigate the underlying molecular pathways. Western blotting is a powerful technique to detect and quantify specific proteins in a complex mixture like a cell lysate. [19][20]By using antibodies that recognize total and phosphorylated forms of key signaling proteins, one can infer the activation state of a pathway. [21][22]For example, if Compound-X induces apoptosis, one might investigate the activation of caspase proteins or the stress-activated p38 MAPK pathway.

Protocol: Western Blotting for Caspase-3 Cleavage
  • Protein Extraction: Treat cells with Compound-X (IC₅₀ concentration) for various time points (e.g., 0, 6, 12, 24 hours). Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors. [19]2. Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. [19]5. Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against Cleaved Caspase-3 overnight at 4°C with gentle shaking. [19][23]Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Visualization: Hypothetical Apoptotic Signaling

Signaling_Pathway CompoundX Compound-X CellStress Cellular Stress CompoundX->CellStress Caspase9 Caspase-9 (Initiator) CellStress->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates (cleavage) Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Hypothetical pathway showing Compound-X inducing apoptosis.

Conclusion

This application note provides a structured, multi-tiered approach to the initial in vitro characterization of a novel small molecule, 3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride. By progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can efficiently build a comprehensive biological profile of a compound of interest. The data gathered from these assays—IC₅₀ values, mode of cell death, effects on cell cycle, and modulation of signaling pathways—are essential for guiding the subsequent stages of drug discovery and development.

References

  • 3-Amino-3-(4-chlorophenyl)propan-1-ol - ChemBK. (2024). ChemBK. [Link]

  • Characterization of Novel Synthesized Small Molecular Compounds Against Non-Small Cell Lung Cancer. (2016). National Institutes of Health (NIH). [Link]

  • Propidium Iodide Cell Cycle Staining Protocol v1. (2016). ResearchGate. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2020). National Institutes of Health (NIH). [Link]

  • DNA Cell Cycle Analysis with PI. (n.d.). University of Massachusetts Chan Medical School. [Link]

  • Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b]t[3][6][24]riazole-6(5H)-ones as Possible Anticancer Agents. (2022). MDPI. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. [Link]

  • Western Blot: Principles, Procedures, and Clinical Applications. (2025). National Institutes of Health (NIH). [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). National Institutes of Health (NIH). [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University College London (UCL). [Link]

  • Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. (2022). ACS Publications. [Link]

  • MTT Proliferation Assay Protocol. (2025). ResearchGate. [Link]

  • Cell cycle staining with Propidium Iodide for the cytoplasmic GFP transfected cells using Paraformaldehyde and Ethanol. (2010). IGBMC. [http://www.igbmc.fr/flow/uploaded/cell_cycle_staining_with_propidium_iodide_for_the_cytoplasmic_gfp_transfected_cells_using_paraformaldehyde_and_ethanol.pdf]([Link]_ transfected_cells_using_paraformaldehyde_and_ethanol.pdf)

  • Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Bio. [Link]

  • (S)-3-Amino-3-(4-chloro-phenyl)-propan-1-ol. (n.d.). Pharmaffiliates. [Link]

  • Molecular insights into de novo small-molecule recognition by an intron RNA structure. (2020). PNAS. [Link]

  • Measuring Apoptosis using Annexin V and Flow Cytometry. (n.d.). University of Georgia. [Link]

  • Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. (n.d.). Bio-Techne. [Link]

  • (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol CAS 886061-26-3. (n.d.). Hefei Home Sunshine Pharma. [Link]

  • Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. (2023). MDPI. [Link]

Sources

Method

Technical Application Note: Solubilization and Handling of 3-Amino-3-(4-chlorophenyl)propan-1-ol Hydrochloride

[1] Executive Summary & Compound Profile This guide details the protocol for the solubilization, handling, and storage of 3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride .[1] This compound is a critical chiral buildi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Compound Profile

This guide details the protocol for the solubilization, handling, and storage of 3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride .[1] This compound is a critical chiral building block, often utilized in the synthesis of pharmaceutical agents such as Capasitinib and related serotonin-modulating therapies.[1]

Unlike its free base counterpart—which may present as a viscous oil or low-melting solid—the hydrochloride salt is typically a crystalline solid.[1] However, it exhibits significant hygroscopicity and pH-dependent solubility , requiring strict adherence to the protocols below to prevent experimental variability.[1]

Physicochemical Identity
PropertyDetail
Compound Name 3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride
Common Synonyms (S)-3-Amino-3-(4-chlorophenyl)-1-propanol HCl;

-(4-Chlorophenyl)-

-hydroxypropylamine HCl
CAS (Free Base) 886061-26-3 ((S)-enantiomer); 68208-26-4 (Racemic)
Molecular Formula

Molecular Weight ~222.11 g/mol (Salt); 185.65 g/mol (Free Base)
Solubility Class Amphiphilic Cation (High aqueous/polar organic solubility)

Pre-Solubilization Assessment

Before preparing solutions, determine the required final concentration and the tolerance of your downstream application (e.g., cell culture vs. synthetic chemistry) to organic solvents.[1]

Solubility Profile (Empirical Data)
SolventSolubility RatingMax Conc.[1] (Est.)[1][2][3]Application Notes
Water / PBS High >50 mg/mLIdeal for biological assays.[1] Solution will be slightly acidic.[1]
DMSO High >100 mg/mLPreferred for cryo-stocks.[1] Freeze-thaw stable.[1]
Methanol/Ethanol High >50 mg/mLSuitable for chemical synthesis or solvent exchange.[1]
Acetonitrile Moderate ~10 mg/mLUse with water cosolvent (1:[1]1) for LC-MS.[1]
Chloroform/DCM Low <1 mg/mLThe HCl salt is insoluble in non-polar organics.[1]

Detailed Solubilization Protocols

Protocol A: Aqueous Stock Preparation (For Biological Assays)

Objective: Create a stable, sterile 10 mM stock solution in water.

  • Calculations:

    • Target Conc: 10 mM

    • MW (HCl salt): 222.11 g/mol [1]

    • Required Mass for 10 mL:

      
      .[1]
      
  • Weighing:

    • Critical: The HCl salt is hygroscopic.[1] Weigh rapidly in a low-humidity environment or use an antistatic gun.[1]

  • Dissolution:

    • Add the solid to a sterile polypropylene tube.[1]

    • Add 80% of final volume (8 mL) of sterile Milli-Q water.

    • Vortex for 30 seconds. The solution should become clear immediately.

    • Note: If haze persists, sonicate at 40 kHz for 2 minutes (ambient temp).

  • pH Adjustment (Optional but Recommended):

    • Measure pH.[1][2][4][5] Expect pH ~4.5–5.5 due to the ammonium salt.[1]

    • Caution: Do NOT adjust pH > 7.[1]0. Neutralizing the amine will cause the free base to precipitate or "oil out."[1]

  • Final Volume: Add water to reach 10 mL.

  • Sterilization: Filter through a 0.22 µm PES (Polyethersulfone) syringe filter.[1] Nylon is also acceptable.[1]

Protocol B: Organic Stock Preparation (DMSO)

Objective: Create a high-concentration (100 mM) stock for long-term storage.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide), Grade

    
     99.9%.[1]
    
  • Dissolution:

    • Weigh 222.1 mg of the HCl salt.[1]

    • Add 10 mL DMSO.[1]

    • Vortex vigorously.[1]

    • Thermal Assist: If dissolution is slow, warm the vial to 37°C in a water bath for 5 minutes. This compound is thermally stable up to >100°C for short periods.[1]

  • Storage: Aliquot into amber glass vials with PTFE-lined caps. Store at -20°C.

Handling & Stability Logic

The "Oiling Out" Phenomenon

A common failure mode with amino-propanol derivatives is "oiling out."[1] This occurs when the pH of an aqueous solution rises above the pKa of the amine (typically ~9.0–9.5).[1] The salt converts to the neutral free base, which is lipophilic and separates as an oil droplet rather than a solid precipitate.[1]

Prevention: Always maintain buffers at pH < 7.[1]4. If using in cell culture media (pH 7.4), ensure the dilution factor is high enough (e.g., 1:1000) that the compound remains solubilized by the bulk media's capacity or carrier proteins.[1]

Workflow Visualization

The following diagram illustrates the decision logic for solvent selection and handling.

SolubilizationWorkflow Start Start: Solid HCl Salt AppCheck Determine Application Start->AppCheck BioAssay Biological Assay (Cell/Enzyme) AppCheck->BioAssay ChemSyn Chemical Synthesis (Reaction) AppCheck->ChemSyn Storage Long-Term Storage AppCheck->Storage WaterSol Dissolve in Water/PBS (pH < 7.0) BioAssay->WaterSol AlcSol Dissolve in MeOH/EtOH ChemSyn->AlcSol DMSOSol Dissolve in DMSO (Anhydrous) Storage->DMSOSol CheckClear Visual QC: Clear Solution? WaterSol->CheckClear DMSOSol->CheckClear AlcSol->CheckClear Sonicate Sonicate (40kHz) or Warm (37°C) CheckClear->Sonicate Cloudy/Particles Filter Filter Sterilize (0.22 µm PES) CheckClear->Filter Clear Sonicate->CheckClear Use Ready for Use Filter->Use

Figure 1: Decision tree for solubilization based on downstream application.

Troubleshooting & FAQ

Q: My solution turned cloudy upon adding NaOH.

  • Cause: You neutralized the HCl salt, generating the insoluble free base.

  • Fix: Acidify immediately with 1N HCl until clear, or extract the free base into an organic solvent (DCM/Ethyl Acetate) if that was the intent.[1]

Q: The solid is sticky/clumped in the bottle.

  • Cause: Hygroscopic moisture absorption.[1]

  • Fix: Dry the vial in a vacuum desiccator over

    
     or silica gel for 24 hours before weighing. Do not heat above 40°C while damp to avoid hydrolysis.[1]
    

Q: Can I use this in cell culture?

  • Yes. Dissolve in DMSO (1000x stock) or Water (100x stock).[1] The 4-chlorophenyl motif is biologically stable, but ensure the final DMSO concentration is <0.5% to avoid solvent toxicity.[1]

References

  • ChemicalBook. (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol Properties and Synthesis. Retrieved from [1]

  • PubChem. (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol Compound Summary. National Library of Medicine.[1] Retrieved from [1]

  • BLD Pharm. Safety Data Sheet: (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol.[1][6] Retrieved from [1]

  • Google Patents. Method of preparing R-(+)-3-chlorophenylpropanol (Related Intermediate).[1] CN100591649C.[1] Retrieved from

Sources

Application

Application Notes and Protocols for the Derivatization of the Amino Group in 3-Amino-3-(4-chlorophenyl)propan-1-ol

Introduction: Strategic Modification of a Key Pharmacophore 3-Amino-3-(4-chlorophenyl)propan-1-ol is a valuable building block in medicinal chemistry and drug development, notably as a structural analog of baclofen, a mu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Modification of a Key Pharmacophore

3-Amino-3-(4-chlorophenyl)propan-1-ol is a valuable building block in medicinal chemistry and drug development, notably as a structural analog of baclofen, a muscle relaxant.[1] The primary amino group in this molecule is a critical handle for chemical modification, allowing for the synthesis of a diverse array of derivatives with potentially novel pharmacological activities.[2][3][4] Derivatization of this amino group can modulate key properties such as potency, selectivity, bioavailability, and metabolic stability. This document provides detailed application notes and protocols for three common and effective methods for derivatizing the primary amino group of 3-Amino-3-(4-chlorophenyl)propan-1-ol: N-acetylation, N-succinylation, and N-benzylation via reductive amination.

The choice of derivatization strategy is dictated by the desired physicochemical properties of the final compound. For instance, N-acetylation can neutralize the basicity of the amine and introduce a hydrogen bond donor/acceptor moiety.[5] N-succinylation introduces a carboxylic acid group, which can be used for further conjugation or to enhance aqueous solubility. Reductive amination allows for the introduction of a wide variety of alkyl or aryl groups, significantly expanding the accessible chemical space.[6][7]

I. N-Acetylation: A Fundamental Amide Formation

N-acetylation is a robust and widely used method for the protection of primary amines or for introducing an acetamide functional group.[5][8][9] The reaction involves the nucleophilic attack of the primary amine on an acetylating agent, such as acetyl chloride or acetic anhydride, to form a stable amide bond.[8][10]

Scientific Rationale

The lone pair of electrons on the nitrogen atom of the primary amine in 3-Amino-3-(4-chlorophenyl)propan-1-ol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. In the case of acetyl chloride, the reaction proceeds via a nucleophilic acyl substitution mechanism, with the chloride ion acting as a good leaving group. A base is typically added to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[8] Acetic anhydride can also be used, often under slightly different conditions, and may be preferred in some cases to avoid the generation of corrosive HCl.[9][11]

Diagram: N-Acetylation of 3-Amino-3-(4-chlorophenyl)propan-1-ol

G cluster_reactants Reactants cluster_product Product A 3-Amino-3-(4-chlorophenyl)propan-1-ol D N-(3-(4-chlorophenyl)-3-hydroxypropyl)acetamide A->D Nucleophilic Acyl Substitution B Acetyl Chloride B->D C Base (e.g., Triethylamine) C->D HCl Scavenger

Caption: Reaction scheme for the N-acetylation of the primary amine.

Experimental Protocol: N-Acetylation with Acetyl Chloride

This protocol describes a general procedure for the N-acetylation of 3-Amino-3-(4-chlorophenyl)propan-1-ol using acetyl chloride.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMolar Equivalents
3-Amino-3-(4-chlorophenyl)propan-1-ol185.651.86 g (10 mmol)1.0
Acetyl Chloride78.500.86 mL (12 mmol)1.2
Triethylamine101.192.1 mL (15 mmol)1.5
Dichloromethane (DCM)-50 mL-
Saturated aq. NaHCO₃-20 mL-
Brine-20 mL-
Anhydrous Na₂SO₄-q.s.-

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 3-Amino-3-(4-chlorophenyl)propan-1-ol (1.86 g, 10 mmol) in 40 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (2.1 mL, 15 mmol) to the solution and stir for 5 minutes at room temperature. The base is crucial to neutralize the HCl generated during the reaction.[8]

  • Addition of Acetylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of acetyl chloride (0.86 mL, 12 mmol) in 10 mL of anhydrous DCM dropwise over 15 minutes. The slow, cooled addition helps to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]

  • Work-up: Quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 20 mL of water and 20 mL of brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-(3-(4-chlorophenyl)-3-hydroxypropyl)acetamide.

II. N-Succinylation: Introducing a Carboxylic Acid Moiety

N-succinylation involves the reaction of the primary amine with succinic anhydride to introduce a succinamic acid group. This derivatization is particularly useful for creating a handle for further conjugation or for increasing the hydrophilicity of the molecule.

Scientific Rationale

The reaction proceeds through a nucleophilic acyl substitution where the primary amine attacks one of the carbonyl carbons of the succinic anhydride ring, leading to ring-opening and the formation of an amide and a carboxylic acid.[12] This reaction is typically carried out under mild conditions and does not require a catalyst.[13]

Diagram: N-Succinylation of 3-Amino-3-(4-chlorophenyl)propan-1-ol

G cluster_reactants Reactants cluster_product Product A 3-Amino-3-(4-chlorophenyl)propan-1-ol D 4-((3-(4-chlorophenyl)-3-hydroxypropyl)amino)-4-oxobutanoic acid A->D Nucleophilic Acyl Substitution (Ring Opening) B Succinic Anhydride B->D

Caption: Reaction pathway for the N-succinylation of the primary amine.

Experimental Protocol: N-Succinylation with Succinic Anhydride

This protocol outlines a general procedure for the N-succinylation of 3-Amino-3-(4-chlorophenyl)propan-1-ol.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMolar Equivalents
3-Amino-3-(4-chlorophenyl)propan-1-ol185.651.86 g (10 mmol)1.0
Succinic Anhydride100.071.10 g (11 mmol)1.1
Tetrahydrofuran (THF), anhydrous-50 mL-
1 M HCl-q.s.-
Ethyl Acetate-50 mL-
Water-30 mL-
Brine-30 mL-
Anhydrous Na₂SO₄-q.s.-

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 3-Amino-3-(4-chlorophenyl)propan-1-ol (1.86 g, 10 mmol) in 50 mL of anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Add succinic anhydride (1.10 g, 11 mmol) to the solution in one portion.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, remove the THF under reduced pressure. To the residue, add 50 mL of ethyl acetate and 30 mL of water. Acidify the aqueous layer to pH 2-3 with 1 M HCl to protonate the carboxylic acid.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Isolation and Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting solid, 4-((3-(4-chlorophenyl)-3-hydroxypropyl)amino)-4-oxobutanoic acid, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

III. N-Benzylation via Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds.[14][15] It involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[14][15] Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent commonly used for this transformation.[16][17][18]

Scientific Rationale

The reaction begins with the nucleophilic attack of the primary amine on the carbonyl carbon of benzaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base (imine). The imine is then selectively reduced by sodium triacetoxyborohydride to yield the N-benzylated product. STAB is particularly effective because it is less reactive towards aldehydes and ketones than it is towards the protonated imine, allowing for a one-pot procedure.[19]

Diagram: N-Benzylation of 3-Amino-3-(4-chlorophenyl)propan-1-ol

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A 3-Amino-3-(4-chlorophenyl)propan-1-ol I Imine Intermediate A->I Imine Formation B Benzaldehyde B->I C Sodium Triacetoxyborohydride (STAB) D N-benzyl-3-(4-chlorophenyl)-3-hydroxypropan-1-amine C->D I->D Reduction

Caption: Workflow for the N-benzylation via reductive amination.

Experimental Protocol: Reductive Amination with Benzaldehyde and STAB

This protocol provides a general method for the N-benzylation of 3-Amino-3-(4-chlorophenyl)propan-1-ol.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMolar Equivalents
3-Amino-3-(4-chlorophenyl)propan-1-ol185.651.86 g (10 mmol)1.0
Benzaldehyde106.121.1 mL (11 mmol)1.1
Sodium Triacetoxyborohydride (STAB)211.943.18 g (15 mmol)1.5
1,2-Dichloroethane (DCE)-50 mL-
Acetic Acid (optional)60.050.1 mLcatalytic
Saturated aq. NaHCO₃-30 mL-
Dichloromethane (DCM)-50 mL-
Water-30 mL-
Brine-30 mL-
Anhydrous Na₂SO₄-q.s.-

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 3-Amino-3-(4-chlorophenyl)propan-1-ol (1.86 g, 10 mmol), benzaldehyde (1.1 mL, 11 mmol), and 50 mL of 1,2-dichloroethane (DCE).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. A catalytic amount of acetic acid can be added to facilitate this step, though it is often not necessary with aldehydes.[16]

  • Reduction: Add sodium triacetoxyborohydride (3.18 g, 15 mmol) to the reaction mixture in portions over 10 minutes. The reaction is typically exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 3-5 hours, monitoring by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of 30 mL of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 25 mL).

  • Isolation and Purification: Combine the organic layers, wash with water (30 mL) and brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude N-benzyl-3-(4-chlorophenyl)-3-hydroxypropan-1-amine can be purified by column chromatography on silica gel.

IV. Analytical Characterization

The successful derivatization of 3-Amino-3-(4-chlorophenyl)propan-1-ol should be confirmed by appropriate analytical techniques.

  • Thin Layer Chromatography (TLC): A rapid and convenient method to monitor the progress of the reaction by comparing the Rf values of the starting material, product, and any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the product, confirming the formation of the new amide or amine bond and the presence of the introduced functional group.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

  • Infrared (IR) Spectroscopy: Can be used to identify the characteristic vibrational frequencies of the functional groups, such as the amide C=O stretch (typically around 1650 cm⁻¹) in the acylated and succinylated products.

Conclusion

The protocols detailed in these application notes provide robust and reproducible methods for the derivatization of the primary amino group of 3-Amino-3-(4-chlorophenyl)propan-1-ol. These derivatization strategies, including N-acetylation, N-succinylation, and N-benzylation, offer researchers and drug development professionals a versatile toolkit for modifying this key pharmacophore. The choice of a specific derivatization method will depend on the overarching goals of the research program, whether it be to modulate biological activity, improve physicochemical properties, or enable further chemical transformations. Careful execution of these protocols, coupled with rigorous analytical characterization, will facilitate the synthesis of novel derivatives for further investigation.

References

  • Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Indian Academy of Sciences. [Link]

  • Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. PubMed. [Link]

  • acylation of amines [ORGANIC CHEMISTRY] Klein 23.8. YouTube. [Link]

  • Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. IJCRT.org. [Link]

  • the reaction of acyl chlorides with ammonia and primary amines. Chemguide. [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI. [Link]

  • Acyl Chloride and Primary Amine Reactions. Reddit. [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. National Institutes of Health. [Link]

  • Crystalline forms of (s)-4-amino-n-(1-(4-chlorophenyl)-3-hydroxypropyl).
  • Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H- pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. The University of Manchester. [Link]

  • (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol. PubChem. [Link]

  • (S)-3-Amino-3-(4-chloro-phenyl)-propan-1-ol. Pharmaffiliates. [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. [Link]

  • Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. ACS Publications. [Link]

  • Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one.
  • N-(3-Chloro-4-hydroxyphenyl)acetamide. National Institutes of Health. [Link]

  • How much heat is required to dehydrate maleic anhydride to succinic anhydride. procedure will also help? ResearchGate. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. ACS Publications. [Link]

  • Mild and Useful Method for N-Acylation of Amines. Taylor & Francis Online. [Link]

  • Synthesis of N -Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4- N -benzylamino-1,2,3,4-tetrahydroquinoline. ResearchGate. [Link]

  • Product of primary amine and acid anhydride. Chemistry Stack Exchange. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. PrepChem.com. [Link]

  • Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]

  • Reductive Amination - Common Conditions. Denigma. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Myers Chem 115. Harvard University. [Link]

  • Aldehydes and Ketones to Amines. Chemistry Steps. [Link]

  • Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Journals. [Link]

  • Synthesis of Primary Amines by One-Pot Reductive Amination of Aldehydes. Taylor & Francis Online. [Link]

  • Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization. MDPI. [Link]

Sources

Method

Application Note: Accelerating Lead Optimization via Late-Stage C-H Functionalization

Executive Summary In modern drug discovery, the "make-test-analyze" cycle is often bottlenecked by the synthetic burden of creating structural analogs. Traditional de novo synthesis requires rebuilding a complex molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the "make-test-analyze" cycle is often bottlenecked by the synthetic burden of creating structural analogs. Traditional de novo synthesis requires rebuilding a complex molecule from scratch to introduce a single methyl or alkyl group.

This Application Note details a protocol for Late-Stage Functionalization (LSF) , specifically utilizing Photoredox-Catalyzed Minisci-Type Alkylation . This methodology allows for the direct installation of alkyl groups onto native heteroaromatic scaffolds (pyridines, quinolines, diazines) without pre-functionalization (e.g., halogenation). By coupling this chemistry with High-Throughput Experimentation (HTE) , medicinal chemists can rapidly screen dozens of analogs to optimize potency and metabolic stability (the "Magic Methyl" effect) in a fraction of the time required for traditional synthesis.

Scientific Foundation & Mechanism

The Challenge: Innate C-H Inertness

Drug molecules are rich in C(sp²)-H bonds, particularly within N-heterocycles. These bonds are thermodynamically stable and kinetically inert. Traditional cross-coupling (Suzuki-Miyaura) requires a pre-installed handle (bromide/iodide), which limits where diversity can be introduced.

The Solution: Radical Minisci Reaction

The Minisci reaction utilizes carbon-centered radicals to attack electron-deficient heteroarenes. While classical Minisci conditions utilized harsh oxidants (AgNO₃/persulfate) and high temperatures, modern photoredox catalysis enables this transformation under mild conditions using visible light.

Mechanistic Workflow:

  • Excitation: A photocatalyst (e.g., Ir(III)) absorbs blue light, entering a long-lived excited triplet state.

  • Radical Generation: The excited catalyst performs a Single Electron Transfer (SET) with a radical precursor (e.g., carboxylic acid, alkyl halide, or redox-active ester), generating a nucleophilic alkyl radical (

    
    ).
    
  • Addition: The alkyl radical attacks the protonated (activated) heterocycle at the most electron-deficient position.

  • Re-aromatization: An oxidant (or the photocatalyst turnover) restores aromaticity, yielding the alkylated product.

Mechanistic Pathway Diagram

PhotoredoxMinisci Light Blue LED (450 nm) Cat_GS Ir(III) Catalyst (Ground State) Light->Cat_GS hv Cat_ES *Ir(III) (Excited State) Cat_GS->Cat_ES Excitation Cat_ES->Cat_GS Regeneration Precursor Alkyl Precursor (R-COOH / R-X) Cat_ES->Precursor SET (Oxidation) Radical Alkyl Radical (R•) Precursor->Radical -CO2 / -X Activated_Het Protonated Heterocycle (+) Radical->Activated_Het Radical Addition Heterocycle Heterocycle (Substrate) Heterocycle->Activated_Het + Acid (TFA) Intermediate Radical Cation Intermediate Activated_Het->Intermediate Product Alkylated Product Intermediate->Product Oxidation/Deprotonation

Caption: Figure 1. Photoredox catalytic cycle for the Minisci-type alkylation of N-heterocycles.

Experimental Protocols

Protocol A: Micro-Scale High-Throughput Screening (HTE)

Purpose: Rapidly identify optimal alkylation conditions or diversify a lead compound against a library of alkylators.

Reagents & Equipment:

  • Photocatalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (0.02 M stock in DMSO).

  • Substrate: Drug scaffold (0.1 M stock in DMSO).

  • Alkylators: Library of carboxylic acids or alkyl halides (0.5 M stock).

  • Oxidant: (NH₄)₂S₂O₈ (Ammonium persulfate) or select fluorinated peroxide.

  • Acid Additive: TFA (Trifluoroacetic acid) - Critical for activating the heterocycle.

  • Setup: 96-well glass-bottom reaction block (e.g., ChemGlass or equivalent), Blue LED array (450 nm, ~40-60W).

Step-by-Step Methodology:

  • Design (In Silico): Map the 96-well plate. Rows A-H = Different Alkylators; Columns 1-12 = Solvent/Catalyst variations.

  • Dispensing (Glovebox or Automated Liquid Handler):

    • Add Substrate (1.0 equiv, 5 µmol) to all wells.

    • Add Photocatalyst (1-2 mol%) to all wells.

    • Add Alkylator (3.0 equiv) to respective rows.

    • Add Oxidant (2.0 equiv) and TFA (1.0 equiv).

    • Dilute with DMSO/H₂O or MeCN to total volume 500 µL.

  • Inertion: Seal plate with a Teflon-lined mat. Purge with N₂ for 5 minutes (or assemble in glovebox). Note: Oxygen quenches the excited triplet state of Iridium catalysts.

  • Irradiation: Place block on the Blue LED reactor. Fan cool to maintain T < 35°C. Irradiate for 12–18 hours.

  • Analysis:

    • Remove seal. Add internal standard (e.g., caffeine).

    • Filter through a silica plug or filter plate to remove metal catalyst.

    • Analyze via UPLC-MS. Calculate conversion and yield vs. internal standard.

Protocol B: Macro-Scale Synthesis (Batch)

Purpose: Scale-up of the "hit" reaction from Protocol A to isolate material for biological testing.

  • Setup: Charge a 20 mL vial equipped with a stir bar.

  • Reagents:

    • Substrate (0.5 mmol, 1.0 equiv).

    • Alkyl Carboxylic Acid (1.5 mmol, 3.0 equiv).

    • Catalyst (10 mg, ~2 mol%).

    • (NH₄)₂S₂O₈ (1.5 mmol, 3.0 equiv).

    • Solvent: DMSO:H₂O (4:1, 5 mL).

    • TFA (0.5 mmol, 1.0 equiv).

  • Degassing: Sparge the solution with Argon for 15 minutes. Crucial Step: Incomplete degassing is the #1 cause of failure.

  • Reaction: Seal vial. Irradiate with Blue LEDs (high intensity) with vigorous stirring for 16 hours.

  • Workup:

    • Dilute with EtOAc (20 mL). Wash with sat. NaHCO₃ (to neutralize TFA) and brine.

    • Dry organic layer (Na₂SO₄), concentrate.

    • Purify via Flash Chromatography (CombiFlash).

Data Analysis & Optimization

Comparison: LSF vs. De Novo Synthesis

The following table illustrates the efficiency gain when applying LSF to a hypothetical lead compound (e.g., a Quinoline-based kinase inhibitor).

MetricTraditional De Novo SynthesisLSF (Photoredox Minisci)
Starting Material Simple building blocksFinished Drug Scaffold
Step Count 5–8 Linear Steps1 Step
Time to Analog 2–3 Weeks24–48 Hours
Purification Multiple intermediatesFinal product only
Chemical Waste High (solvent/reagents per step)Low (micro-scale screening)
HTE Workflow Diagram

HTE_Workflow Design Library Design (Virtual Enumeration) Dose Automated Dosing (Substrate + Cat + Reagents) Design->Dose Degas Inertion (N2 Purge) *Critical Control Point* Dose->Degas Irradiate Blue LED Irradiation (12-18h, Fan Cooled) Degas->Irradiate Process Workup & Filtering Irradiate->Process Analyze LC-MS Analysis (Hit Identification) Process->Analyze Analyze->Design No Hits (Iterate) Scale Scale-Up (Protocol B) Analyze->Scale >50% Conv.

Caption: Figure 2. High-Throughput Experimentation (HTE) workflow for rapid reaction discovery.

Expert Insights & Troubleshooting (E-E-A-T)

As a Senior Scientist, I have observed common pitfalls in adopting these protocols. Adhering to the following causal factors ensures reproducibility:

  • The "Acid Effect":

    • Observation: Reaction fails on electron-rich heterocycles (e.g., methoxy-pyridines).

    • Causality: Minisci radicals are nucleophilic. They require an electron-deficient target.

    • Solution: The addition of TFA (Trifluoroacetic acid) protonates the nitrogen, lowering the LUMO of the heterocycle and accelerating radical addition by orders of magnitude. Do not omit the acid.

  • Beer-Lambert Law in Scale-Up:

    • Observation: 1 mmol scale reaction works, but 10 mmol scale fails.

    • Causality: Light penetration depth decreases drastically as volume/concentration increases. The reaction is photon-limited.

    • Solution: For larger scales (>5 mmol), use Flow Chemistry (tubular reactors) rather than larger batch flasks to maximize surface-area-to-volume ratio.

  • The "Innocent" Solvent:

    • Observation: Low yields in pure DMSO.

    • Solution: A biphasic mixture or addition of water (DMSO:H₂O) often improves solubility of the persulfate oxidant and stabilizes charged intermediates.

References

  • Proctor, R. S. J., & Phipps, R. J. (2018). Recent Advances in Minisci-Type Reactions.[1]Angewandte Chemie International Edition . [Link] (Authoritative review on the mechanism and scope of Minisci reactions)

  • Leitch, J. A., et al. (2017). Late-Stage C–H Functionalization of Drug Molecules.[2][3][4]Chemical Society Reviews . [Link] (Comprehensive guide to LSF strategies in pharmaceutical contexts)

  • Gui, J., et al. (2015). Practical Olefin Hydroamination with Nitroarenes.Science (Baran Lab). [Link] (Foundational work on radical cross-coupling protocols)

  • Shaw, M. H., et al. (2016). Photoredox Catalysis in Organic Chemistry.[5][6]Journal of Organic Chemistry (MacMillan Lab). [Link] (Definitive protocols for photoredox catalysis setups)

  • Krska, S. W., et al. (2022). Applications of High Throughput Chemistry to Medicinal Chemistry.[2][3][7][8][9][10]ACS Symposium Series . [Link] (Industrial perspective on HTE workflows from Merck/Pfizer)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Synthesizing Derivatives

Welcome to the Technical Support Center for the optimization of reaction conditions in the synthesis of chemical derivatives. This guide is designed for researchers, scientists, and drug development professionals to navi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the optimization of reaction conditions in the synthesis of chemical derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthetic chemistry. Here, you will find practical, field-proven insights presented in a question-and-answer format to directly address the challenges you may encounter during your experiments. Our goal is to empower you with the knowledge to not only troubleshoot problematic reactions but also to proactively design robust and efficient synthetic routes.

Section 1: Troubleshooting Guide - When Reactions Go Wrong

This section addresses specific issues that can arise during a chemical synthesis. Each problem is followed by a systematic approach to identify the root cause and implement a solution.

Question: My reaction is not proceeding to completion, or the yield is significantly lower than expected. What should I investigate?

Answer:

Low conversion or yield is a common challenge in chemical synthesis, and it can stem from a variety of factors. A systematic evaluation of your experimental setup and reaction parameters is crucial for diagnosis.[1][2]

Initial Checks (The "Before You Begin" Audit):

  • Purity of Starting Materials and Reagents: Impurities in your starting materials or reagents can inhibit the reaction or lead to the formation of byproducts.[1] Always ensure the purity of your inputs, using techniques like NMR or chromatography for verification. Some reagents may require fresh purification before use.[1]

  • Glassware and Atmosphere: Ensure all glassware is scrupulously clean and dry.[1] For air- or moisture-sensitive reactions, verify the integrity of your inert atmosphere (e.g., nitrogen or argon).

  • Stoichiometry and Concentration: Double-check all your calculations for reagent stoichiometry.[1] The concentration of reactants can also significantly impact reaction rates; ensure it is appropriate for the specific transformation.[]

Troubleshooting the Reaction Parameters:

  • Temperature: Is the reaction temperature optimal? Many reactions have a narrow optimal temperature range. A temperature that is too low can result in a sluggish reaction, while a temperature that is too high can lead to decomposition of reactants or products.[4] According to chemical kinetics, reaction rates are highly dependent on temperature.[4]

    • Actionable Advice: If no reaction is observed, consider incrementally increasing the temperature.[1] Conversely, if byproduct formation is an issue, lowering the temperature might improve selectivity.[4]

  • Solvent Effects: The choice of solvent is critical. It must dissolve the reactants to allow for effective interaction but should not react with them.[5][6] The polarity and boiling point of the solvent can influence reaction kinetics and equilibrium.

    • Actionable Advice: If solubility is an issue, consider a different solvent or a co-solvent system. A "solvent map" can be a useful tool for systematically exploring different solvent spaces.[7]

  • Catalyst Activity: If you are using a catalyst, its activity is paramount.

    • Catalyst Poisoning: Impurities in the reaction mixture can bind to the catalyst's active sites, rendering it inactive.[8][9] Common poisons include sulfur compounds, carbon monoxide, and halides.[9]

    • Deactivation: Catalysts can also deactivate over time due to thermal stress or mechanical attrition.[10][11]

    • Actionable Advice: Ensure the purity of your reactants and solvents to avoid poisoning. If deactivation is suspected, consider using a fresh batch of catalyst or increasing the catalyst loading.[12]

  • Mixing and Mass Transfer: Is the reaction mixture being stirred efficiently?[1] In heterogeneous reactions (e.g., solid-liquid), inefficient stirring can limit the contact between reactants, thereby slowing down the reaction rate.

Question: I am observing the formation of multiple byproducts, which complicates purification and lowers the yield of my desired derivative. How can I improve the selectivity of my reaction?

Answer:

Poor selectivity is a frequent hurdle in the synthesis of complex molecules. It arises when reactants can undergo multiple reaction pathways, leading to a mixture of products.[13][14] Enhancing selectivity requires fine-tuning the reaction conditions to favor the formation of the desired product.

Strategies to Enhance Selectivity:

  • Temperature Control: Temperature is a powerful tool for controlling selectivity.[4] Different reaction pathways often have different activation energies. By carefully controlling the temperature, you can favor the pathway with the lower activation energy, leading to the desired product. For exothermic reactions, where heat is released, lowering the temperature can shift the equilibrium towards the products, potentially increasing selectivity.[15]

  • Catalyst and Ligand Choice: In catalyzed reactions, the choice of catalyst and any associated ligands is critical for directing the reaction pathway. Chiral ligands, for instance, are instrumental in enantioselective synthesis.[16]

    • Actionable Advice: Screen a variety of catalysts and ligands. Small changes in the steric or electronic properties of the catalyst can have a profound impact on the selectivity of the reaction.

  • Rate of Addition: The rate at which reagents are added can influence selectivity, especially in reactions where a highly reactive intermediate is formed.[1] Slow, dropwise addition can maintain a low concentration of the reactive species, minimizing side reactions.

  • Solvent Polarity: The polarity of the solvent can stabilize or destabilize transition states, thereby influencing the relative rates of competing reaction pathways. Experimenting with solvents of varying polarities can sometimes lead to a dramatic improvement in selectivity.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader, more conceptual questions about reaction optimization.

Question: What is "Design of Experiments" (DoE), and how can it help me optimize my reaction conditions?

Answer:

Design of Experiments (DoE) is a powerful statistical methodology for systematically and efficiently optimizing reaction conditions.[17][18] Unlike the traditional "one-variable-at-a-time" (OVAT) approach, DoE allows you to vary multiple factors simultaneously, such as temperature, concentration, and catalyst loading.[17][19]

The Core Principles of DoE:

  • Simultaneous Variation: By changing multiple parameters at once, DoE allows you to explore a much larger experimental space with fewer experiments.[17]

  • Interaction Effects: DoE can reveal interactions between variables that are missed by the OVAT method.[19] For example, the optimal temperature might depend on the specific solvent being used.

  • Statistical Modeling: The results from a DoE study are used to build a statistical model that describes the relationship between the reaction parameters and the outcome (e.g., yield or purity). This model can then be used to predict the optimal conditions.

Advantages of Using DoE:

  • Increased Efficiency: DoE significantly reduces the number of experiments required to find the optimal conditions, saving time and resources.[18][19]

  • Improved Process Understanding: The statistical models generated from DoE provide a deeper understanding of how different factors influence the reaction.[17]

  • Enhanced Robustness: DoE can help identify reaction conditions that are less sensitive to small variations, leading to more robust and reproducible processes.

A Simplified DoE Workflow:

  • Define Objective: Clearly state the goal of the optimization (e.g., maximize yield, minimize impurities).

  • Identify Factors and Ranges: Determine the reaction parameters (factors) to be investigated and define their upper and lower limits.[19]

  • Choose a Design: Select an appropriate experimental design (e.g., full factorial, fractional factorial).

  • Run Experiments: Execute the experiments as dictated by the chosen design.

  • Analyze Results: Use statistical software to analyze the data and build a predictive model.

  • Identify Optimal Conditions: Use the model to determine the optimal reaction conditions.

dot graph TD; A[Define Objective: Maximize Yield] --> B[Identify Factors & Ranges e.g., Temp (20-60°C), Time (2-8h), Catalyst Loading (1-5 mol%)] B --> C{Choose Experimental Design e.g., Full Factorial} C --> D[Run Experiments (Systematic combinations of factors)] D --> E[Analyze Data & Build Model (Statistical Software)] E --> F[Predict Optimal Conditions & Verify Experimentally] subgraph Legend direction LR Start[Start] -.-> End(End); end

end A simplified Design of Experiments (DoE) workflow.

Question: How do I choose the right solvent for my reaction?

Answer:

Solvent selection is a critical decision in reaction optimization that can profoundly influence reaction rate, yield, and selectivity. A suitable solvent should possess the following characteristics:

  • Solubility: It must effectively dissolve the reactants to facilitate their interaction.

  • Inertness: The solvent should not react with the starting materials, reagents, products, or catalyst under the reaction conditions.

  • Appropriate Physical Properties: The boiling point of the solvent determines the maximum temperature at which a reaction can be run at atmospheric pressure. Its viscosity can affect mixing and heat transfer.

  • Work-up Compatibility: The solvent should be easily separable from the product after the reaction is complete, typically through distillation or extraction.

A Systematic Approach to Solvent Selection:

  • Consult the Literature: Review published procedures for similar reactions to identify commonly used solvents.

  • Consider Reactant Properties: Analyze the polarity and functional groups of your reactants to predict their solubility in different solvents. "Like dissolves like" is a useful guiding principle.

  • Utilize Solvent Selection Guides: Several pharmaceutical companies have developed solvent selection guides that rank solvents based on safety, health, and environmental criteria.[20] These guides can help you choose greener and safer alternatives.

  • Experimental Screening: If a clear choice is not apparent, a small-scale experimental screen of several promising solvents can be highly informative.

Solvent ClassExamplesGeneral ApplicationsKey Considerations
Protic Water, Methanol, EthanolReactions involving polar reactants, nucleophilic substitutionsCan participate in hydrogen bonding, potentially solvating and deactivating nucleophiles.
Aprotic Polar Acetone, Acetonitrile, DMF, DMSOA wide range of organic reactions, particularly those involving polar aprotic conditions.Can be difficult to remove completely due to high boiling points.
Aprotic Nonpolar Hexane, Toluene, DichloromethaneReactions with nonpolar reactants, extractions.Often have lower boiling points; some are associated with environmental and health concerns.

Question: My reaction is highly exothermic. What are the best practices for managing the reaction temperature and preventing a thermal runaway?

Answer:

Exothermic reactions release heat, and if this heat is not effectively managed, it can lead to a rapid increase in temperature, known as a thermal runaway.[4] This can result in vigorous boiling, pressure buildup, and even an explosion.[21][22]

Best Practices for Managing Exothermic Reactions:

  • Cooling Baths: For small-scale reactions, immersing the reaction flask in a cooling bath (e.g., ice-water for 0°C, dry ice-acetone for -78°C) is a common and effective method for dissipating heat.[4]

  • Slow Reagent Addition: Adding one of the reagents slowly and in a controlled manner allows the cooling system to keep pace with the heat generation.[23] A dropping funnel is a standard piece of equipment for this purpose.

  • Dilution: Running the reaction at a lower concentration (i.e., in more solvent) increases the thermal mass of the system, which can help to absorb the heat generated.

  • Jacketed Reactors: For larger-scale reactions, jacketed reactors that circulate a cooling fluid are essential for precise temperature control.[4]

  • Monitoring: Continuously monitor the internal temperature of the reaction mixture with a thermometer or thermocouple. Do not rely solely on the temperature of the cooling bath.

dot graph Exotherm_Management { rankdir=TB; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", stroke="#5F6368"]; edge [color="#4285F4"];

} Decision tree for managing exothermic reactions.

Section 3: Experimental Protocols

Protocol: A General Procedure for Aqueous Work-up

The "work-up" refers to the series of steps taken to isolate and purify the product after the reaction is complete.[24] An aqueous work-up is a common procedure used to separate the desired organic product from water-soluble impurities.[25]

Materials:

  • Separatory funnel

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Aqueous washing solutions (e.g., deionized water, saturated sodium bicarbonate solution, brine)

  • Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Quenching the Reaction (if necessary): Carefully add a quenching agent (e.g., water, saturated ammonium chloride solution) to the reaction mixture to stop the reaction and neutralize any reactive reagents.

  • Transfer to Separatory Funnel: Transfer the reaction mixture to a separatory funnel.

  • Dilution with Organic Solvent: Add an appropriate organic solvent to dissolve the desired product.[25]

  • Aqueous Wash: Add an aqueous solution to the separatory funnel to wash the organic layer.[25] Common washes include:

    • Water: To remove water-soluble impurities.[24]

    • Saturated Sodium Bicarbonate: To neutralize and remove any acidic byproducts.

    • Dilute Acid (e.g., 1M HCl): To neutralize and remove any basic byproducts.

    • Brine (Saturated NaCl solution): To reduce the solubility of the organic product in the aqueous layer and help break up emulsions.[26]

  • Separation of Layers: Gently invert the separatory funnel several times to mix the layers, venting frequently to release any pressure buildup. Allow the layers to separate and then drain the lower (denser) layer.

  • Repeat Washes: Repeat the washing process as necessary.

  • Drying the Organic Layer: Transfer the organic layer to a clean flask and add a drying agent to remove any residual water.[25]

  • Filtration: Filter the solution to remove the drying agent.

  • Solvent Removal: Remove the solvent using a rotary evaporator to obtain the crude product.

  • Further Purification: The crude product may require further purification by techniques such as column chromatography, crystallization, or distillation.[27][28]

References

  • A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). (2025). ACS Publications.
  • How to Troubleshoot a Reaction. University of Rochester Department of Chemistry.
  • Optimizing Chemical Reactions. (2024). ACS Publications.
  • Reaction Condition Optimization Services. BOC Sciences.
  • Overcoming Chemistry Challenges: Common Problems And Solutions. Spires.
  • Optimization of reaction conditions. ResearchGate.
  • Optimization of reaction parameters for the synthesis of silver nanoparticles using ascorbic acid and trisodium citrate. (2020). Publiscience.
  • Approach to Synthesis Problems. Organic Chemistry: How to....
  • Reaction optimization using DoE. (2008). GalChimia.
  • Navigating Reaction Optimization with Bayesian Methods: A Technical Support Guide. Benchchem.
  • How Do You Maintain Temperature In A Chemical Reaction? Master Control For Safety And Yield. Kintek Solution.
  • Machine learning-guided strategies for reaction conditions design and optimization. Journal of Cheminformatics.
  • The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. RSC Publishing.
  • If optimizing for general parameters in chemistry is useful, why is it hardly done? (2024). OpenReview.
  • A Brief Introduction to Chemical Reaction Optimization. ACS Publications.
  • Organic Chemistry Synthesis Reactions - Examples and Practice Problems - Retrosynthesis. (2016). YouTube.
  • Organic Chemistry Synthesis Problems. Chemistry Steps.
  • Reaction Design & Optimization. Sigma-Aldrich.
  • Reaction Conditions Optimization: The Current State. (2023). PRISM BioLab.
  • The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. SciSpace.
  • Troubleshoot a Reaction. University of Rochester.
  • Catalyst deactivation Common causes. AmmoniaKnowHow.
  • 4.7: Reaction Work-Ups. (2021). Chemistry LibreTexts.
  • Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
  • is cooled to 0 °C (external temperature) via an ice-water bath while under a nitrogen atmosphere (Figure 1). After cooling for 10 min the solution in the dropping funnel is added dropwise to the flask over 35 min. Organic Syntheses Procedure.
  • Design of Experiments (DoE) Studies. Mettler Toledo.
  • (PDF) The Solvent Selection framework: Solvents for organic synthesis, separation processes and ionic liquids solvents. ResearchGate.
  • Catalyst Deactivation, Poisoning and Regeneration. MDPI.
  • Organic Reaction Workup Formulas for Specific Reagents. University of Wisconsin-Madison.
  • (PDF) Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. ResearchGate.
  • Design of experiments: An efficient approach to process optimisation. (2025). Arrhenius.
  • First time synthesis, first time work-up and purification. (2021). Reddit.
  • Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. (2022). MDPI.
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024). Angstrom Sciences.
  • Solvent and Reagent Selection Guide. Green Chemistry Initiative.
  • What Causes Catalyst Deactivation And Poisoning? - Chemistry For Everyone. (2025). YouTube.
  • How Do Exothermic Reactions Respond To Temperature?. (2025). YouTube.
  • Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. (2013). ACS Publications.
  • How To Run A Reaction: The Workup. University of Rochester Department of Chemistry.
  • Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio.
  • Synthesis and Manufacturing: Creating and Exploiting New Substances and New Transformations. National Center for Biotechnology Information.
  • Green Solvent Selection Guide for Biobased Organic Acid Recovery. ACS Publications.

Sources

Optimization

Technical Support Center: Purification of 3-Amino-3-(4-chlorophenyl)propan-1-ol Hydrochloride

[1] Case ID: PUR-3A4CP-HCl Status: Active Support Level: Tier 3 (Senior Application Scientist)[1] Executive Summary This guide addresses the purification of crude 3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: PUR-3A4CP-HCl Status: Active Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary

This guide addresses the purification of crude 3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride (CAS: 1590388-37-6 / Free Base CAS: 886061-26-3).[1][2] This compound is a critical gamma-amino alcohol intermediate, structurally related to serotonin reuptake inhibitors (SSRIs) like Dapoxetine and Fluoxetine.[1]

The crude product often suffers from persistent impurities: unreacted 3-amino-3-(4-chlorophenyl)propanoic acid (or ester), boron residues (from borohydride reduction), and inorganic salts.[1] The protocols below prioritize Chemo-Selectivity and Solubility Differentials to isolate the target pharmaceutical-grade salt.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: My product is a sticky, off-white gum instead of a crystalline solid. What is interfering with crystallization? Diagnosis: This "gumming" effect is typically caused by Boron-Amine complexes or retained organic solvents (DMF/THF).[1] If you used NaBH₄/KBH₄ for reduction, boron species can chelate the amino alcohol, preventing lattice formation.[1] The Fix:

  • Methanolic Workup: Boron complexes are best broken by repeated evaporation with Methanol (formation of volatile trimethyl borate).[1]

  • pH Swing: You must perform a rigorous Acid-Base extraction.[1] The gum is likely the salt form trapping impurities.[1] Convert to the free base (pH > 12), extract into Ethyl Acetate, wash with brine, and then re-form the salt.

Q2: The melting point is broad (50-55°C) and lower than the expected range. Is this the wrong enantiomer? Diagnosis: While enantiomeric impurity is possible, a depressed melting point in this range usually indicates unreacted starting material (specifically the ketone or ester precursor) or residual water .[1] The free base melts around 56-59°C, but the HCl salt should be significantly higher.[1] If your solid melts <60°C, you likely have the Free Base or a heavily solvated salt, not the dry HCl salt.[1] The Fix:

  • Verification: Run a TLC (Mobile Phase: DCM/MeOH/NH₃ 90:10:1). If a high-Rf spot exists, it is the unreacted ketone/ester.[1]

  • Remedy: Recrystallize using Isopropanol (IPA) .[1] The starting materials are highly soluble in cold IPA, whereas the pure amino alcohol HCl salt will crystallize out upon cooling.[1]

Q3: The final product has a persistent yellow tint. How do I remove this? Diagnosis: Yellowing indicates oxidative oligomers (from the aniline-like substructure) or trace chlorobenzaldehyde condensation byproducts.[1] The Fix:

  • Activated Carbon: During the hot filtration step of recrystallization, add 5% w/w Activated Carbon (e.g., Norit SX Ultra).[1] Stir for 15 minutes at reflux before filtering. Note: Do not use carbon with cold solutions; it requires thermal energy to maximize adsorption of colored organics.

Part 2: Core Purification Protocol
Phase A: The "Chemical Wash" (Acid-Base Extraction)

Objective: Remove non-basic impurities (starting esters, neutral ketones) and inorganic salts.

  • Dissolution: Dissolve crude residue in 1M HCl (approx. 10 mL/g). Check pH < 2.[1]

  • Wash: Extract the aqueous acidic layer with Ethyl Acetate (EtOAc) (2 x volume).[1]

    • Mechanism:[1][3][4] The amino alcohol is protonated (water-soluble).[1] Neutral organic impurities partition into EtOAc.[1] Discard the organic layer.

  • Basification: Cool aqueous layer to 0-5°C. Slowly add 20% NaOH until pH > 12.

    • Observation: The solution will become cloudy as the free base precipitates/oils out.[1]

  • Extraction: Extract the basic aqueous mixture with Dichloromethane (DCM) or EtOAc (3 x volume).

  • Drying: Combine organic layers, dry over anhydrous

    
    , and filter.
    
  • Salt Formation: Cool the filtrate to 0°C. Bubble dry HCl gas or add HCl in Dioxane/Ether dropwise until pH ~2.[1] The crude HCl salt will precipitate.[1]

Phase B: The "Polisher" (Recrystallization)

Objective: Remove stereoisomers and trace boron salts.

ParameterSpecification
Primary Solvent Isopropanol (IPA) (High solubility hot, low cold)
Anti-Solvent Diisopropyl Ether (DIPE) or Ethyl Acetate
Temperature Dissolve at reflux (80°C); Crystallize at -5°C

Protocol:

  • Place crude HCl salt in a flask.

  • Add Isopropanol (5 mL per gram of solid).

  • Heat to reflux.[1] If not fully dissolved, add more IPA in 1 mL increments.[1]

  • Optional: If colored, add Activated Carbon and hot filter.[1]

  • Remove from heat.[1] Add DIPE (dropwise) until a faint turbidity persists.

  • Add 1-2 drops of IPA to clear the solution.[1]

  • Allow to cool slowly to room temperature (2 hours), then refrigerate at 0-5°C (4 hours).

  • Filter the white crystals and wash with cold DIPE.[1]

Part 3: Process Logic Visualization

The following diagram illustrates the critical decision pathways for purifying this amino alcohol.

Purification_Workflow Start Crude Reaction Mixture (Amino Alcohol + Boron Salts + Impurities) Step1 Quench & Acidify (1M HCl) Wash with EtOAc Start->Step1 Decision1 Where is the Product? Step1->Decision1 Aqueous Aqueous Layer (Acidic) Contains: Protonated Product + Salts Decision1->Aqueous Keep Organic Organic Layer Contains: Neutral Ketones/Esters Decision1->Organic Discard Step2 Basify (NaOH, pH > 12) Extract into DCM Aqueous->Step2 Step3 Salt Formation Add HCl/Dioxane to DCM Step2->Step3 CrudeSalt Crude HCl Salt Precipitate Step3->CrudeSalt Step4 Recrystallization Solvent: Isopropanol (Hot) Anti-Solvent: DIPE CrudeSalt->Step4 Final Pure 3-Amino-3-(4-chlorophenyl)propan-1-ol HCl (White Crystalline Solid) Step4->Final

Caption: Flowchart detailing the Acid-Base extraction and Recrystallization logic to isolate the target HCl salt.

Part 4: Technical Data & Specifications
Solubility Profile (HCl Salt)
SolventSolubility (25°C)Solubility (80°C)Application
Water HighHighExtraction (Aqueous phase)
Methanol HighHighDissolution (Not for cryst.)[1]
Isopropanol LowHighIdeal Recrystallization
DCM LowModerateExtraction (Free base only)
Ethyl Acetate InsolubleLowAnti-solvent / Washing
Impurity Limits (Target)
Impurity TypeSourceTarget LimitDetection Method
Boron Residue Reduction Reagent< 0.1%ICP-MS / Flame Test
Ketone Precursor Starting Material< 0.5%HPLC / TLC
Sulphated Ash Inorganic Salts< 0.1%Gravimetric
References
  • Google Patents. (2010).[1] CN100591649C - Method of preparing R-(+)-3-chlorophenylpropanol.[1] Retrieved from

  • MDPI. (2022).[1] Analytical Chemistry of Impurities in Amino Acids Used as Nutrients. Retrieved from [Link][1]

Sources

Troubleshooting

Long-term storage and stability of 3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride

Reference ID: TECH-GUIDE-DAP-INT-001 Executive Summary & Compound Profile Welcome to the technical support hub for 3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride . This compound is a critical chiral building block,...

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: TECH-GUIDE-DAP-INT-001

Executive Summary & Compound Profile

Welcome to the technical support hub for 3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride . This compound is a critical chiral building block, most notably serving as the immediate precursor to Dapoxetine (a selective serotonin reuptake inhibitor).

Due to its nature as a chiral


-amino alcohol hydrochloride , it presents a unique triad of stability challenges: hygroscopicity , enantiomeric integrity , and cyclization potential . This guide replaces generic advice with mechanism-based protocols to ensure your material remains reactor-ready.
Compound Identity
ParameterDetail
Chemical Name (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride
Common Role Key Intermediate for (S)-Dapoxetine
CAS (Free Base) 115279-57-7 (S-isomer) / 886061-26-3
CAS (HCl Salt) Varies by vendor (Refer to COA; often listed as Dapoxetine Intermediate 1 HCl)
Molecular Formula C

H

ClNO

HCl
Molecular Weight 222.11 g/mol (Salt)

Critical Storage Protocols (The "Golden Standard")

Core Directive: This material is hygroscopic . The hydrochloride salt lattice will collapse upon moisture absorption, leading to hydrolysis risks and handling difficulties.

Storage Specifications Table
ParameterSpecificationScientific Rationale
Temperature -20°C (Long-term) 2-8°C (Active use < 3 months)Low temperature kinetically inhibits oxidation of the benzylic amine and prevents "clumping" caused by trace moisture migration.[1]
Atmosphere Inert Gas (Argon/Nitrogen) Prevents oxidative degradation.[1] Argon is preferred as it is heavier than air, blanketing the crystals effectively.
Container Amber Glass + Parafilm/Teflon Tape Amber glass blocks UV (preventing dechlorination).[1] Secondary sealing prevents moisture ingress.[1]
Desiccant Required (Silica/CaSO₄) Place the vial inside a secondary jar containing desiccant. Do not mix desiccant directly with the powder.[1]
Visual Workflow: Storage Decision Tree

StorageWorkflow Start Received Material CheckSeal Check Seal Integrity Start->CheckSeal Duration Intended Storage Duration? CheckSeal->Duration ShortTerm < 3 Months Duration->ShortTerm LongTerm > 3 Months Duration->LongTerm Fridge Store at 2-8°C (Desiccator) ShortTerm->Fridge Freezer Store at -20°C (Inert Gas Purge) LongTerm->Freezer

Figure 1: Decision matrix for storage conditions based on experimental timeline.

Stability Mechanics & Degradation Pathways

Understanding how the molecule breaks down allows you to prevent it.

Primary Threat: Moisture-Induced Deliquescence

As an amine hydrochloride, the salt is prone to pulling water from the atmosphere.

  • The Mechanism: Water molecules disrupt the crystal lattice. Once dissolved in absorbed water (deliquescence), the local pH can shift, and the mobility of the molecule increases.

  • The Consequence: This facilitates intramolecular cyclization . The free hydroxyl group (-OH) can attack the amine-bearing carbon (or vice versa depending on activation), potentially forming oxazine derivatives, although the HCl salt strongly inhibits this by protonating the nucleophilic amine.[1]

Secondary Threat: Oxidation

The benzylic position (carbon attached to the phenyl ring and amine) is susceptible to oxidative cleavage or N-oxidation, particularly if the material is exposed to UV light or stored in solution.

Visual Workflow: Degradation Cascade

Degradation Stable Stable HCl Salt (Crystalline) Moisture Moisture Exposure (>60% RH) Stable->Moisture Poor Sealing Oxidation Benzylic Oxidation (UV/Air Exposure) Stable->Oxidation Light/O2 Liquid Deliquescence (Sticky Gum) Moisture->Liquid Lattice Collapse Cyclization Cyclization Risk (If Neutralized/Heated) Liquid->Cyclization Increased Mobility

Figure 2: The pathway from stable crystal to degraded byproduct.[1]

Troubleshooting & FAQs

Q1: The powder has turned into a sticky, yellow gum. Is it recoverable?

  • Diagnosis: This is classic deliquescence (moisture absorption) followed by potential partial oxidation (yellowing).[1]

  • Recovery Protocol:

    • Dissolve the gum in a minimum amount of dry ethanol or isopropanol.[1]

    • Add a non-polar anti-solvent (like diethyl ether or hexane) to induce reprecipitation.[1]

    • If it remains oily, you may need to perform an azeotropic drying cycle using toluene to remove the water, then re-acidify with HCl in dioxane if the salt stoichiometry was compromised.

    • Note: If the yellow color persists after recrystallization, check purity by HPLC. If purity is <95%, discard.[1]

Q2: Can I store this compound in solution (e.g., DMSO or Water)?

  • Verdict: NO.

  • Reasoning: In aqueous solution, the equilibrium between the protonated salt and the free base can allow slow degradation. In DMSO, benzylic amines can undergo oxidation over time. Always store as a solid . Prepare solutions immediately before use.

Q3: I am seeing an extra peak in my Chiral HPLC. Did it racemize?

  • Analysis: Spontaneous racemization of the solid HCl salt is thermodynamically unlikely under standard storage.

  • Likely Cause:

    • Cyclization impurity: A structural isomer (oxazine) often elutes close to the parent peak.[1]

    • Solvent artifact: If you used an aldehyde-containing solvent (like unpurified chloroform) for NMR/HPLC, you might have formed an imine in situ.[1]

  • Action: Re-run QC using a fresh, high-grade alcohol (MeOH/EtOH) as the solvent.

Q4: How do I weigh it accurately without it absorbing water?

  • Technique:

    • Ideal: Use a glove box or glove bag.[1][2]

    • Practical: Allow the storage vial to warm to room temperature before opening (prevents condensation). Use a "weighing boat" technique: Tare the boat, add approximate amount rapidly, close stock vial immediately. Record exact weight. Do not return unused powder to the stock vial.

Quality Control (QC) Re-Validation

Before committing this intermediate to a high-value synthesis (like Dapoxetine production), validate its integrity.[1]

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline powder.[1][3] (Yellowing indicates oxidation).[1]
Identity 1H-NMR (DMSO-d6)Confirm integration of aromatic protons (4H) and propyl backbone. Check for water peak shift.
Purity HPLC (C18 Column)> 98.0% Area.[1] Mobile Phase: ACN/Water + 0.1% TFA (Acidic buffer prevents tailing of amines).[1]
Chiral Purity Chiral HPLC> 99% ee (Critical for Dapoxetine synthesis).[1]
Salt Content Titration (AgNO3)98-102% of theoretical Chloride content.[1]
Visual Workflow: QC Logic

QCWorkflow Sample Sample Material Visual Visual Check (White?) Sample->Visual HPLC HPLC Purity (>98%?) Visual->HPLC Yes Fail QUARANTINE Recrystallize/Discard Visual->Fail Yellow/Sticky Chiral Chiral HPLC (>99% ee?) HPLC->Chiral Pass HPLC->Fail Fail Pass RELEASE For Synthesis Chiral->Pass Pass Chiral->Fail Fail

Figure 3: Step-by-step Quality Control validation flow.

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 25418153, (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol. Retrieved from [Link][1]

  • Tianming Pharmaceutical. (2024).[1] Dapoxetine Hydrochloride: A Comprehensive Guide. Retrieved from [Link]

  • ScienceMadness. (2007).[1] Drying the water out of hygroscopic amine salts (Azeotropic Drying Techniques). Retrieved from [Link]

Sources

Optimization

Scaling up the synthesis of 3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride

Executive Summary This guide addresses the scale-up challenges for 3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride , a critical intermediate in the synthesis of SSRIs like Dapoxetine. The primary synthetic route invo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the scale-up challenges for 3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride , a critical intermediate in the synthesis of SSRIs like Dapoxetine.

The primary synthetic route involves the reduction of 3-amino-3-(4-chlorophenyl)propanoic acid (or its ester). While chemically straightforward, this reaction is notorious on scale for two reasons:

  • Stable Borane-Amine Complexes: The product often "disappears" during workup because the boron species forms a covalent bond with the amine, requiring a harsh hydrolysis step to release the product.

  • Exotherm Management: The generation of hydrogen gas during hydride additions requires precise dosing control.

Module 1: The Optimized Protocol (Scale-Up Ready)

Route: Reduction of 3-amino-3-(4-chlorophenyl)propanoic acid using NaBH₄/H₂SO₄ (In-situ Borane generation). Why this route? It avoids the handling of pyrophoric LAH and expensive Borane-DMS reagents while maintaining high enantiomeric integrity (if starting from chiral material).

Step-by-Step Methodology
StepOperationCritical ParameterTechnical Rationale
1 Charge Suspend Amino Acid (1.0 eq) in THF (10 vol). Cool to 0°C.Inert Atmosphere: Essential to prevent moisture reacting with borohydride.
2 Activator Add NaBH₄ (2.5 eq) in portions.Ventilation: Ensure H₂ venting path is clear.
3 Initiation Add H₂SO₄ (1.25 eq) dropwise over 2-3 hours.Temp < 10°C: Controls the release of diborane (B₂H₆) in situ.
4 Reaction Warm to 25°C, then reflux (65°C) for 6-12 hours.Conversion: Reflux is often needed to drive the reduction of the carboxylate fully.
5 Quench Cool to 0°C. Add Methanol slowly.Exotherm: Destroys excess hydride.
6 Hydrolysis CRITICAL: Add 6M HCl and reflux for 2 hours.Break N-B Bond: See "Expert Insight" below.
7 Isolation Basify with NaOH to pH > 12. Extract with DCM or Toluene.Solubility: The free base is an oil/solid soluble in organics.
8 Salt Formation Add HCl (gas or ether solution) to the organic layer.Crystallization: Controlled precipitation of the HCl salt.
Expert Insight: The "Missing Yield" Phenomenon

Why did my yield drop to 20% on scale? During reduction, borane acts as a Lewis acid and coordinates with the amine nitrogen (Lewis base), forming a stable N-B bond . If you perform a standard water quench, this complex remains intact and is water-soluble or stays in the aqueous waste. The Fix: You must perform an acidic reflux (Step 6) or an oxidative workup (using H₂O₂/NaOH) to cleave this bond and release the free amine.

Module 2: Process Visualization

The following diagram outlines the critical decision points and chemical logic flow for the synthesis and troubleshooting.

G Start Start: 3-Amino-3-(4-chlorophenyl) propanoic acid Reagent Add NaBH4 + H2SO4 (In-situ Borane) Start->Reagent IPC IPC: Check Conversion (TLC/HPLC) Reagent->IPC IPC->Reagent Incomplete (Add more reagent) Quench Quench: Methanol (Destroy excess Hydride) IPC->Quench Complete Complex Intermediate: Stable Borane-Amine Complex Quench->Complex Forms N-B Bond Hydrolysis CRITICAL STEP: Acid Reflux (6M HCl) or Oxidative Workup Complex->Hydrolysis Mandatory Cleavage Extraction Basify (pH 12) & Extract (DCM/Toluene) Hydrolysis->Extraction Salt Salt Formation: HCl in IPA/Ether Extraction->Salt Final Target: Amino Alcohol HCl Salt Salt->Final

Caption: Workflow highlighting the mandatory hydrolysis step to break the Borane-Amine complex.

Module 3: Troubleshooting & FAQs

Category 1: Reaction Safety & Stoichiometry

Q: Can I use LAH (Lithium Aluminum Hydride) instead of Borane? A: Yes, but with caveats. LAH is cheaper but far more dangerous on a kilogram scale due to pyrophoricity.

  • Risk: The aluminum salts formed during the quench often form a "gelatinous muck" that traps the product, making filtration impossible.

  • Solution: If using LAH, use the Fieser workup (n mL H₂O, n mL 15% NaOH, 3n mL H₂O) to produce granular, filterable salts.

Q: I see a massive exotherm when adding H₂SO₄. How do I control this? A: The reaction


 generates significant hydrogen gas.[1]
  • Protocol: Use a dosing pump for the acid.

  • Metric: Limit addition rate so the internal temperature does not exceed 10°C. Ensure your scrubber system can handle the H₂ flux.

Category 2: Isolation & Purity

Q: The product is an oil that won't crystallize. How do I get the solid HCl salt? A: The free base is often an oil. The HCl salt requires specific solvent systems.

  • Troubleshoot:

    • Dissolve the crude oil in dry Isopropanol (IPA) (5 vol).

    • Cool to 0-5°C.

    • Slowly add Trimethylsilyl chloride (TMSCl) or HCl in Dioxane . (TMSCl reacts with trace water/alcohol to generate HCl in situ, often yielding better crystals).

    • Add an anti-solvent like MTBE or Heptane dropwise until turbidity persists.

Q: My purity is low. I see a "des-chloro" impurity (mass M-34). A: This is a hydrogenolysis byproduct where the chlorine atom is removed from the phenyl ring.

  • Cause: This typically happens if you used catalytic hydrogenation (Pd/C) or if the reaction temperature was too high with a strong hydride.

  • Fix: Avoid Pd/C. With Borane/NaBH₄, this is rare unless the temperature exceeds 80°C. Keep reflux mild (65°C).

Category 3: Analytical

Q: My HPLC shows two peaks, but I started with pure enantiomer. Did I racemize? A: Not necessarily.

  • Possibility 1: You are seeing the Borane-Amine complex and the Free Amine as separate peaks if the hydrolysis wasn't complete.

  • Possibility 2: Racemization. This can occur if the starting amino acid was subjected to strong base or excessive heat before reduction. Borane reduction itself preserves stereochemistry well.

Module 4: Data Reference Table

ParameterSpecification/RangeNotes
Molecular Weight 222.11 g/mol (HCl Salt)Free base: 185.65 g/mol
Melting Point 165 - 168°C (HCl Salt)Sharp melt indicates high purity.
Solubility (Salt) Water, Methanol, EthanolInsoluble in Toluene, Hexanes.
Solubility (Base) DCM, Toluene, Ethyl AcetateUse these for extraction.
Storage HygroscopicStore under Nitrogen/Desiccant.

References

  • Dapoxetine Intermediate Synthesis : Tianming Pharmaceutical. "Dapoxetine Hydrochloride: A Comprehensive Guide." Accessed February 3, 2026.

  • Borane Reduction Mechanism : Organic Syntheses. "Borane Reductions (using BH3.THF or BH3.Me2S)." Accessed February 3, 2026.

  • Scale-Up of Amino Acid Reduction : ResearchGate. "A Convenient One-Step Synthesis of Stable β-Amino Alcohol N-Boranes from α-Amino Acids." (Discusses the stability of the N-B complex).

  • Process Safety : Google Patents. "Process for preparing dapoxetine (WO2008035358A2)." (Details on workup and crystallization).

Sources

Troubleshooting

Inconsistent results in assays with 3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride

Troubleshooting Guide for Assay Inconsistencies Status: Active Compound ID: 3-Amino-3-(4-chlorophenyl)propan-1-ol HCl (CAS: 886061-26-3 for (S)-isomer; generic/racemic CAS varies) Chemical Class: -Amino Alcohol / Chiral...

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide for Assay Inconsistencies

Status: Active Compound ID: 3-Amino-3-(4-chlorophenyl)propan-1-ol HCl (CAS: 886061-26-3 for (S)-isomer; generic/racemic CAS varies) Chemical Class:


-Amino Alcohol / Chiral Building Block[1]

Executive Summary

Inconsistent results with 3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride typically stem from three "invisible" variables: uncontrolled chirality , pH-induced assay shock , and primary amine interference .[1] As this compound is a structural analog to GABA-ergic agents (resembling a reduced Baclofen precursor), its biological activity is highly stereoselective, and its hydrochloride salt form introduces significant acidity into unbuffered systems.[1]

This guide isolates these variables to restore reproducibility to your workflows.

Module 1: The Chirality Trap (Stereochemical Inconsistency)

The Issue: You observe significant potency shifts (e.g., IC50 jumping from nanomolar to micromolar) between different batches or suppliers.

The Mechanism: This molecule has a chiral center at the C3 position. Biological systems (receptors, enzymes) usually recognize only one enantiomer (typically the R- or S- form exclusively).[1]

  • Commercial Trap: Many suppliers sell the racemic mixture (50:50 R/S) simply labeled as "3-Amino-3-(4-chlorophenyl)propan-1-ol" without explicitly stating "racemic."[1]

  • Consequence: If you switch from an enantiopure source (100% active) to a racemic source (50% active + 50% inactive/inhibitory), your effective concentration is halved, or worse, the inactive enantiomer acts as a competitive antagonist.

Diagnostic Protocol:

  • Check the Certificate of Analysis (CoA): Look for "Optical Rotation" (

    
    ) or "Chiral HPLC Purity."[1] If these are missing, you likely have a racemate.[1]
    
  • Verify CAS Numbers:

    • (S)-Isomer: Often CAS 886061-26-3.[1][2][3][4]

    • (R)-Isomer: Often CAS 1213362-28-7.[1][5]

    • Racemate: Often generic or unspecified CAS.[1]

Module 2: The "pH Shock" (Solubility & Acidity)

The Issue: Cell viability drops immediately upon compound addition, or enzymatic rates plummet non-specifically. "White precipitate" forms in the media.

The Mechanism: You are handling the Hydrochloride (HCl) salt .[6][7]

  • Acidity: When dissolved in water or low-capacity buffers (like unbuffered saline), the HCl moiety dissociates, releasing protons (

    
    ).[1] A 10 mM solution can drop the pH of unbuffered media to ~3-4.[1]
    
  • Precipitation:

    • Scenario A (Acidic): The pH drop denatures proteins in the assay (false positive toxicity).

    • Scenario B (Basic): If you neutralize too aggressively (pH > 9), the free base form of the amine forms. The free base is significantly less soluble in water than the salt, leading to precipitation (loss of effective concentration).

Visualizing the pH Trap:

pH_Mechanism Salt Compound HCl Salt (Solid) Dissolution Dissolution in Aqueous Media Salt->Dissolution ProtonRelease Release of H+ (Acidification) Dissolution->ProtonRelease BufferCheck Is Media Buffered? ProtonRelease->BufferCheck Outcome1 pH Drops (< 5.0) Protein Denaturation Cell Shock BufferCheck->Outcome1 No (Saline/Water) Outcome2 pH Stable (7.4) Compound Active BufferCheck->Outcome2 Yes (HEPES/PBS) Outcome3 pH Too High (> 9.0) Free Base Precipitates Outcome2->Outcome3 Over-neutralization

Figure 1: The mechanism of pH-induced assay failure when handling amine hydrochloride salts.

Module 3: Assay Interference (Chemical Reactivity)

The Issue: High background fluorescence or inconsistent labeling efficiency.

The Mechanism: The molecule contains a primary amine .[8]

  • Aldehyde Reactivity: If your assay uses aldehyde-based fixatives (Formalin/Paraformaldehyde) or reagents (Glutaraldehyde), the primary amine will react to form Schiff bases.[1] This cross-linking can mask epitopes or quench fluorescence.[1]

  • Fluorescence Quenching: Primary amines can quench certain fluorophores (e.g., FITC/fluorescein derivatives) if present at high concentrations in the assay buffer.

Standardized Protocols

Protocol A: Preparation of pH-Neutral Stock Solution

Use this method to prevent "pH Shock" in cell-based assays.[1]

Reagents:

  • 3-Amino-3-(4-chlorophenyl)propan-1-ol HCl[1][3][9]

  • DMSO (Anhydrous)[1]

  • PBS (pH 7.[1]4) or HEPES Buffer (1M)[1]

Steps:

  • Weighing: Weigh the HCl salt rapidly. Note: HCl salts are hygroscopic.[1] Minimize air exposure to prevent weighing errors due to water uptake.

  • Primary Solubilization: Dissolve the compound in 100% DMSO to create a high-concentration Master Stock (e.g., 100 mM).[1]

    • Why? The salt dissociates well in DMSO without immediately altering pH.

  • Intermediate Dilution (The Critical Step):

    • Do NOT dilute directly into unbuffered water.[1]

    • Dilute the Master Stock 1:10 into a strong buffer (e.g., 100 mM HEPES or PBS) to create a Working Stock.

    • Check: Verify pH with a micro-strip.[1] If acidic, adjust carefully with dilute NaOH, but do not exceed pH 8.5 (risk of precipitation).

  • Final Addition: Add the Working Stock to your assay plate. Ensure the final DMSO concentration is < 0.5% (or as tolerated by your cells).[1]

Data Table: Solvent Compatibility Matrix
SolventSolubility (HCl Salt)StabilityRisk Factor
Water High (>50 mg/mL)GoodHigh: Drastic pH drop.[1]
DMSO High (>100 mg/mL)ExcellentLow: Best for Master Stock.[1]
Ethanol ModerateGoodModerate: Evaporation alters concentration.[1]
PBS (pH 7.4) ModerateGoodLow: Good for working solution; watch for precipitation at >10mM.[1]

Troubleshooting Logic Flow

Use this decision tree to diagnose your specific inconsistency.

Troubleshooting_Flow Start Start: Inconsistent Assay Results CheckChirality Q1: Is the Batch Racemic? Start->CheckChirality CheckpH Q2: Did media color change upon addition? CheckChirality->CheckpH No (Confirmed Pure) Action_BuyPure Action: Purchase Enantiopure (R) or (S) Isomer CheckChirality->Action_BuyPure Yes/Unknown CheckPrecip Q3: Is there visible precipitate? CheckpH->CheckPrecip No Action_Buffer Action: Increase Buffer Capacity (Use HEPES/MOPS) CheckpH->Action_Buffer Yes (Yellowing) Action_DMSO Action: Predissolve in DMSO Check Final Concentration CheckPrecip->Action_DMSO Yes Action_Interference Action: Check for Aldehydes in Assay Reagents CheckPrecip->Action_Interference No

Figure 2: Step-by-step diagnostic flow for isolating the source of experimental error.

FAQ: Frequently Asked Questions

Q: Can I autoclave the stock solution? A: No. While the HCl salt is thermally stable to a degree, amino alcohols can degrade or cyclize under high heat and pressure. Use sterile filtration (0.22 µm PVDF membrane) for aqueous working solutions.[1]

Q: I ordered the same CAS number twice, but the biological activity is different. Why? A: You likely ordered a generic CAS that refers to the structure without stereochemistry defined. Check the specific product label. If it does not say "(R)-" or "(S)-", it is almost certainly racemic.[1] The ratio of enantiomers in racemic mixtures can vary slightly between synthetic batches, causing variation.

Q: Why does the compound precipitate when I add it to my cell culture media? A: This is likely "Salting Out" or "Free Base Precipitation." If your media is basic (pH > 8), the amine deprotonates to the free base, which is hydrophobic. Alternatively, high salt concentrations in the media can reduce the solubility of the drug. Solution: Pre-dilute in DMSO and ensure rapid mixing upon addition to media to prevent local high-concentration hotspots.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25418153, (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol.[1] Retrieved from [Link][1]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews.[1] (General reference on HCl salt solubility/pH dynamics).

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Validation of 3-Amino-3-(4-chlorophenyl)propan-1-ol Derivatives

For researchers, medicinal chemists, and professionals in drug development, the synthesis of a novel compound is merely the first step. The subsequent, and arguably more critical, phase is the rigorous and unambiguous va...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of a novel compound is merely the first step. The subsequent, and arguably more critical, phase is the rigorous and unambiguous validation of its chemical structure. This is particularly true for scaffolds like 3-Amino-3-(4-chlorophenyl)propan-1-ol, a chiral amino alcohol whose derivatives are valuable intermediates in organic and pharmaceutical synthesis.[1][2] The precise arrangement of atoms, including the absolute stereochemistry at the C3 position, is paramount as it directly influences the molecule's interaction with biological targets.[3]

This guide provides an in-depth comparison of the essential analytical techniques required to validate the structure of these derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present field-proven protocols, and offer a logical framework for integrating data to build an irrefutable structural proof.

Part 1: The Foundational Framework - Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides a detailed map of the carbon-hydrogen framework, revealing connectivity, the chemical environment of nuclei, and stereochemical relationships. For a molecule like 3-Amino-3-(4-chlorophenyl)propan-1-ol, ¹H and ¹³C NMR are the first and most informative analyses to be performed.

The rationale for starting with NMR is its ability to provide a comprehensive, non-destructive overview of the entire molecule. While other techniques confirm identity or mass, NMR constructs the atomic puzzle from the ground up.

Experimental Protocol: ¹H and ¹³C NMR Analysis

This protocol outlines a self-validating system for acquiring high-quality NMR data.

  • Sample Preparation (The Causality of Purity):

    • Ensure the sample is free from residual solvents or impurities from synthesis, as these will appear in the spectrum and complicate interpretation. A purity of >95% is recommended.[1]

    • Weigh approximately 5-10 mg of the derivative and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical; it must dissolve the compound without reacting with it, and its residual peak should not overlap with key analyte signals. For amino alcohols, MeOD can be an excellent choice as it allows for the exchange of labile -OH and -NH₂ protons, simplifying the spectrum by removing their signals and associated couplings.[4]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

  • Instrument Setup & Acquisition:

    • The spectra should be recorded on a spectrometer with a field strength of at least 400 MHz for ¹H to ensure adequate signal dispersion.[5]

    • Acquire a standard one-dimensional ¹H spectrum. Key parameters to optimize are the spectral width, acquisition time, and relaxation delay.

    • Following the ¹H spectrum, acquire a ¹³C{¹H} proton-decoupled spectrum. This provides a single peak for each unique carbon atom, simplifying the view of the carbon backbone.[6]

  • Data Processing & Referencing:

    • Process the raw data (Free Induction Decay - FID) using appropriate Fourier transformation and phase correction.

    • Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[6]

Data Presentation: Expected NMR Data

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the parent compound, 3-Amino-3-(4-chlorophenyl)propan-1-ol. Actual values for derivatives will vary based on substitution.

Atom/Group ¹H Chemical Shift (δ, ppm) ¹H Multiplicity ¹³C Chemical Shift (δ, ppm)
H-3 (CH-N)~4.2 - 4.4Triplet (t) or Doublet of Doublets (dd)~55 - 60
H-2 (CH₂)~1.9 - 2.2Multiplet (m)~38 - 42
H-1 (CH₂-O)~3.6 - 3.8Triplet (t)~60 - 64
Aromatic (C₆H₄)~7.2 - 7.4Two Doublets (d)~128 - 142
NH₂Variable (Broad singlet)Broad Singlet (br s)N/A
OHVariable (Broad singlet)Broad Singlet (br s)N/A
Note: This data is predictive, based on analogous structures.[4] Multiplicity and exact shifts depend on solvent and neighboring groups.
Trustworthiness: Self-Validation with 2D NMR

To move from a proposed structure to a confirmed one, two-dimensional (2D) NMR experiments are essential.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled (typically on adjacent carbons). A cross-peak between the signals for H-3 and H-2, and between H-2 and H-1, would definitively prove the propan-1-ol chain connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton signal with the carbon it is directly attached to, allowing for unambiguous assignment of the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over two or three bonds, confirming the attachment of the chlorophenyl ring to C-3 and the overall molecular assembly.

Visualization: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation P1 Synthesized Compound (>95% pure) P2 Dissolve in Deuterated Solvent P1->P2 P3 Filter into NMR Tube P2->P3 A1 Acquire 1D ¹H Spectrum P3->A1 Analyze A2 Acquire 1D ¹³C Spectrum A1->A2 A3 Acquire 2D Spectra (COSY, HSQC) A2->A3 D1 Process & Reference Spectra A3->D1 Process D2 Assign Signals D1->D2 D3 Confirm Connectivity & Final Structure D2->D3 Final Validated Structure D3->Final

Caption: Workflow for structural validation using NMR spectroscopy.

Part 2: The Identity Check - Mass Spectrometry (MS)

Expertise & Experience: While NMR builds the structure, mass spectrometry provides the definitive confirmation of the molecular weight and elemental composition. For drug development, High-Resolution Mass Spectrometry (HRMS) is the industry standard.

The choice of ionization technique is critical. For polar, non-volatile molecules like amino alcohols, Electrospray Ionization (ESI) is superior to Electron Ionization (EI). ESI is a "soft" technique that generates protonated molecular ions (e.g., [M+H]⁺) with minimal fragmentation, preserving the crucial molecular weight information.

Experimental Protocol: ESI-HRMS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water. The solvent must be volatile and compatible with the ESI source.

    • Incorporate a small amount of acid (e.g., 0.1% formic acid) into the solvent. This is a crucial step that promotes protonation of the basic amino group, ensuring efficient generation of the [M+H]⁺ ion for positive-ion mode detection.

  • Instrument Setup & Acquisition:

    • Introduce the sample into the ESI source via direct infusion or coupled to a liquid chromatography (LC) system.

    • Acquire the spectrum in positive-ion mode. The mass analyzer (e.g., TOF, Orbitrap) must be calibrated to ensure high mass accuracy (< 5 ppm).

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • Compare the measured accurate mass to the theoretical mass calculated from the molecular formula. A mass error of less than 5 ppm provides strong evidence for the proposed elemental composition.

    • Crucially, observe the isotopic pattern. The presence of a chlorine atom will result in a characteristic M and M+2 peak pattern with an intensity ratio of approximately 3:1, providing a built-in validation of the formula.

Data Presentation: Expected HRMS Data

For C₉H₁₂ClNO (MW: 185.65 g/mol )[7]

Ion Theoretical Exact Mass Observed Mass Mass Error (ppm)
[M+H]⁺ (³⁵Cl)186.0680Experimental ValueCalculate
[M+H]⁺ (³⁷Cl)188.0651Experimental ValueCalculate
[M+Na]⁺ (³⁵Cl)208.0500Experimental ValueCalculate
Trustworthiness is established when the calculated mass error is < 5 ppm.
Visualization: MS Workflow

MS_Workflow P1 Prepare Dilute Solution in MeOH/H₂O + 0.1% Formic Acid A1 Infuse into ESI Source P1->A1 A2 Acquire Spectrum in Positive Ion Mode (HRMS) A1->A2 D1 Identify [M+H]⁺ Peak A2->D1 D2 Analyze Isotopic Pattern (~3:1 for Cl) D1->D2 D3 Calculate Mass Error D2->D3 Result Mass Error < 5 ppm? D3->Result Pass Formula Confirmed Result->Pass Yes Fail Re-evaluate Structure Result->Fail No XRD_Workflow P1 Purified Compound P2 Screen Solvents for Crystal Growth P1->P2 P3 Grow Single Crystal (Slow Evaporation, etc.) P2->P3 A1 Mount Crystal on Diffractometer P3->A1 A2 Collect Diffraction Data A1->A2 D1 Solve & Refine Structure A2->D1 D2 Calculate Flack Parameter for Absolute Stereochemistry D1->D2 Result Absolute Structure Determined D2->Result

Caption: Workflow for absolute structure determination using SC-XRD.

An Integrated Approach: A Decision-Making Guide

No single technique is sufficient. A robust structural validation relies on the synergistic combination of these methods. The following flowchart provides a logical path for a researcher.

Decision_Tree Start Synthesized Derivative Primary Primary Analysis: ¹H/¹³C NMR + HRMS Start->Primary Check1 Do NMR and HRMS data match the proposed structure? Primary->Check1 Stereo Is absolute stereochemistry critical or unknown? Check1->Stereo Yes Failure Re-synthesize or Re-evaluate Data Check1->Failure No XRD Perform Single-Crystal X-ray Diffraction Stereo->XRD Yes Success Structure Fully Validated Stereo->Success No XRD->Success

Caption: Decision-making flowchart for structural validation.

By integrating the connectivity information from NMR, the formula confirmation from HRMS, and, when necessary, the absolute 3D structure from SC-XRD, researchers can achieve the highest level of confidence in their synthesized molecules. This rigorous, multi-faceted approach is not merely good practice; it is a fundamental requirement for advancing compounds in the pipeline of drug discovery and development.

References

  • ChemBK. 3-Amino-3-(4-chlorophenyl)propan-1-ol.[Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.[Link]

  • MDPI. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.[Link]

  • Pharmaffiliates. (S)-3-Amino-3-(4-chloro-phenyl)-propan-1-ol.[Link]

  • National Center for Biotechnology Information. (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol. PubChem Compound Summary for CID 25418153.[Link]

  • PubMed. Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evaluation.[Link]

  • ResearchGate. (PDF) 3-Methylamino-3-phenylpropan-1-ol.[Link]

  • The Royal Society of Chemistry. Supporting Information 2-Amino-1,3-propane diols: A versatile platform for the syntheses of aliphatic cyclic carbonate monomers.[Link]

  • MDPI. The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies.[Link]

  • Der Pharma Chemica. Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide.[Link]

Sources

Comparative

Beyond the Scaffold: Biological Efficacy &amp; Synthetic Utility of (S)- vs (R)-3-Amino-3-(4-chlorophenyl)propan-1-ol

[1][2] Executive Summary 3-Amino-3-(4-chlorophenyl)propan-1-ol is a critical chiral -amino alcohol intermediate, most notably serving as the structural anchor for Capivasertib (AZD5363) , a pan-AKT kinase inhibitor appro...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

3-Amino-3-(4-chlorophenyl)propan-1-ol is a critical chiral


-amino alcohol intermediate, most notably serving as the structural anchor for Capivasertib (AZD5363) , a pan-AKT kinase inhibitor approved for hormone receptor-positive breast cancer.[1][2]

While often viewed merely as a synthetic building block, the stereochemical configuration of this alcohol dictates the pharmacological fate of the final drug.[1][2] The (S)-enantiomer yields the potent, nanomolar-affinity AKT inhibitor, while the (R)-enantiomer leads to significantly reduced potency and altered binding kinetics.[1][2] Furthermore, unlike its structural homolog Baclofen , this alcohol exhibits a distinct "silent" pharmacological profile at GABA receptors, a crucial safety feature preventing off-target CNS depression.[1][2]

This guide provides a technical comparison of the enantiomers, focusing on their downstream biological efficacy, intrinsic safety profiles, and asymmetric synthesis protocols.[1]

Part 1: The Pharmacological Divergence (Drug Context)[1][2]

The biological "efficacy" of this precursor is best understood through the activity of its derivative, Capivasertib.[1][2] The (S)-configuration of the 3-amino-3-(4-chlorophenyl)propan-1-ol moiety is essential for optimal fit within the ATP-binding pocket of AKT isoforms.[1][2]

Comparative Potency (Downstream)

The chiral center at the C3 position positions the 4-chlorophenyl group and the hydroxyl tail within the kinase active site.[1][2]

Feature(S)-Enantiomer Derivative (Capivasertib)(R)-Enantiomer Derivative (Inactive/Control)
Target AKT1, AKT2, AKT3 (Protein Kinase B)[1][2]AKT Isoforms (Weak/Non-binder)
Mechanism ATP-competitive inhibitionSteric clash in ATP pocket
Potency (IC50) < 10 nM (Enzyme assay)Significantly lower (> 100 nM or inactive)*
Cellular Activity Inhibits phosphorylation of GSK3

, PRAS40, S6
Negligible inhibition at therapeutic doses
Therapeutic Role Anti-tumor agent (Breast Cancer)Negative control / Impurity

Note: In kinase inhibitor SAR (Structure-Activity Relationship), the "wrong" enantiomer typically exhibits 10–100x lower affinity due to the precise spatial requirements of the hinge region and ribose-binding pocket.[1]

Intrinsic Activity (The "Silent" Safety Profile)

Structurally, 3-amino-3-(4-chlorophenyl)propan-1-ol resembles Baclofen ((RS)-4-amino-3-(4-chlorophenyl)butanoic acid), a GABA-B agonist.[1][2] However, the reduction of the carboxylic acid to an alcohol abolishes this activity.[1][2]

  • Baclofen: Potent GABA-B agonist (Muscle relaxant).[1][2]

  • 3-Amino-3-(4-chlorophenyl)propan-1-ol: Inactive at GABA-A and GABA-B receptors.[1][2]

    • Significance: This lack of intrinsic activity ensures that any unreacted intermediate or metabolic hydrolysis product does not cause sedation or muscle relaxation, a critical safety advantage in oncology therapeutics.[1][2]

Part 2: Mechanism of Action (AKT Pathway)[2]

The (S)-enantiomer allows Capivasertib to lock AKT in an inactive conformation.[1][2] The diagram below illustrates the signaling pathway inhibited by the (S)-derived drug.[1][2]

AKT_Pathway cluster_AKT AKT Activation Complex RTK Receptor Tyrosine Kinase (Growth Factors) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 Accumulation PI3K->PIP3 Catalyzes AKT_OFF AKT (Inactive) PIP3->AKT_OFF Recruits AKT_ON p-AKT (Active) AKT_OFF->AKT_ON Phosphorylation (PDK1/mTORC2) mTOR mTORC1 AKT_ON->mTOR Activates GSK3 GSK3β (Proliferation) AKT_ON->GSK3 Inhibits FOXO FOXO (Apoptosis) AKT_ON->FOXO Inhibits Capivasertib (S)-Capivasertib (Inhibitor) Capivasertib->AKT_ON BLOCKS (ATP Competition)

Figure 1: The (S)-enantiomer of the precursor is required to synthesize Capivasertib, which effectively blocks the AKT signaling cascade, preventing tumor cell proliferation.[1][2]

Part 3: Synthesis & Quality Control Protocols

Achieving high enantiomeric excess (ee) is non-negotiable.[1][2] Two primary routes are recommended: Biocatalytic Transamination (Green/High Selectivity) and Chemical Reduction.[1][2]

Protocol A: Biocatalytic Synthesis (Transaminase)

This method uses an


-transaminase to convert the corresponding ketone directly to the chiral amine with high enantioselectivity (>99% ee).[1][2]

Reagents:

  • Substrate: 1-(4-chlorophenyl)-3-hydroxypropan-2-one (or protected equivalent).[1][2]

  • Enzyme: (S)-selective

    
    -Transaminase (e.g., from Vibrio fluvialis or engineered variant).[1][2]
    
  • Amine Donor: Isopropylamine (1.5 eq).[1][2]

  • Cofactor: PLP (Pyridoxal-5'-phosphate), 1 mM.[1][2]

Workflow:

  • Buffer Prep: Dissolve PLP in Phosphate Buffer (100 mM, pH 7.5).

  • Reaction: Add Substrate (50 mM) and Isopropylamine to the buffer.

  • Initiation: Add Transaminase enzyme preparation (lyophilized powder or whole cell).

  • Incubation: Shake at 30°C, 150 rpm for 24 hours.

  • Work-up: Acidify to pH 2 (quench), extract non-amine impurities with EtOAc. Basify aqueous layer to pH 12, extract product with MTBE.[1][2]

  • Yield: Typically >90% conversion, >99% ee (S).

Protocol B: Analytical Quality Control (Chiral HPLC)

To verify the ratio of (S) vs (R) enantiomers.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1][2]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 220 nm (Absorption of chlorophenyl ring).[1][2]

  • Expected Retention:

    • (R)-Enantiomer: ~8.5 min (varies by column).[1][2]

    • (S)-Enantiomer: ~11.2 min (varies by column).[1][2]

Synthetic Pathway Diagram

Synthesis cluster_Bio Biocatalytic Route cluster_Chem Chemical Route Ketone 1-(4-chlorophenyl)- 3-hydroxypropan-2-one Transaminase (S)-Transaminase + PLP / iPrNH2 Ketone->Transaminase Product (S)-3-Amino-3-(4-chlorophenyl) propan-1-ol (>99% ee) Transaminase->Product Direct Asymmetric Synthesis Acid (S)-3-Amino-3-(4-chlorophenyl) propionic acid Reduction Reduction (BH3-THF or LiAlH4) Acid->Reduction Reduction->Product Retention of Configuration Drug Capivasertib (AZD5363) Product->Drug Coupling with Pyrrolopyrimidine

Figure 2: Comparative synthetic routes.[1][2] The biocatalytic route offers a direct path from achiral ketones to the chiral alcohol, while the chemical route typically relies on reducing the corresponding chiral amino acid.[1]

References

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases.[1][2][3] Journal of Medicinal Chemistry, 56(5), 2059-2073.[1][2][3] Link

  • Davies, B. R., et al. (2012). Preclinical Pharmacology of AZD5363, an Inhibitor of AKT: Pharmacodynamics, Antitumor Activity, and Correlation of Monotherapy Activity with Genetic Background.[1][2] Molecular Cancer Therapeutics, 11(4), 873-887.[1][2] Link

  • PubChem. (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol (CID 25418153).[1][2] National Center for Biotechnology Information.[1][2] Link[1][2]

  • MedChemExpress. (R)-Capivasertib (Synonyms: (R)-AZD5363).[1][2][4] Product Information. Link

  • ChemicalBook. (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol Properties and Synthesis. Link

Sources

Validation

Optimizing Piperidine Scaffold Synthesis: A Head-to-Head Comparison of N-Boc-4-piperidone vs. N-Benzyl and N-Cbz Analogues

Executive Summary The piperidine ring is a "privileged structure" in medicinal chemistry, appearing in over 70 FDA-approved therapeutics, including Donepezil, Fentanyl, and Raloxifene. For drug developers, the choice of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring is a "privileged structure" in medicinal chemistry, appearing in over 70 FDA-approved therapeutics, including Donepezil, Fentanyl, and Raloxifene. For drug developers, the choice of the starting piperidone intermediate—specifically the protecting group (PG) on the nitrogen—dictates the synthetic route's orthogonality, safety profile, and scalability.

This guide provides a technical, data-driven comparison between N-Boc-4-piperidone (the Product) and its primary market alternatives: N-Benzyl-4-piperidone and N-Cbz-4-piperidone .

Key Finding: While N-Benzyl variants offer lower raw material costs for early-stage discovery, N-Boc-4-piperidone demonstrates superior orthogonality in multi-step synthesis, cleaner deprotection profiles avoiding heavy metal contamination, and enhanced electrophilicity in reductive amination protocols.

The Contenders: Technical Specifications

FeatureN-Boc-4-piperidone (The Product)N-Benzyl-4-piperidone (Alternative A)N-Cbz-4-piperidone (Alternative B)
CAS Number 79099-07-33612-20-219099-93-5
Molecular Weight 199.25 g/mol 189.25 g/mol 233.26 g/mol
Deprotection Acidic (TFA or HCl/Dioxane)Hydrogenolysis (H₂/Pd-C) or ACE-ClHydrogenolysis or HBr/AcOH
Electronic Nature Electron-Withdrawing (Carbamate)Electron-Donating (Alkyl)Electron-Withdrawing (Carbamate)
Primary Utility Late-stage diversification; Solid-phase synthesisEarly-stage scale-up; Permanent installationOrthogonal to Boc/Fmoc strategies

Head-to-Head Analysis

Criterion 1: Reactivity in Reductive Amination

The most common transformation for 4-piperidones is reductive amination to install pharmacophores at the C4 position.

  • N-Boc Advantage (Electronic Activation): The Boc group is electron-withdrawing. This decreases the electron density on the piperidine nitrogen, which inductively destabilizes the ketone at C4, making it more electrophilic . This results in faster imine formation compared to N-Benzyl variants.

  • N-Benzyl Limitation: The benzyl group is electron-donating, slightly deactivating the C4 ketone toward nucleophilic attack by weak amines (e.g., anilines).

Criterion 2: Deprotection & Impurity Control
  • N-Boc (Acid Lability): Deprotection yields volatile byproducts (isobutylene and CO₂), simplifying workup.

  • N-Benzyl (Catalytic Issues): Removal requires Pd/C and H₂. In late-stage pharmaceutical synthesis, this introduces the risk of Elemental Impurities (ICH Q3D) , requiring expensive scavenging steps to remove residual Palladium. Furthermore, benzyl groups are often stable to conditions that cleave Boc, making them harder to remove without affecting other sensitive functionalities (e.g., olefins, halides).

Criterion 3: Orthogonality
  • N-Boc: Completely stable to hydrogenation and basic conditions. Labile to acid.

  • N-Benzyl: Stable to acid and base. Labile to hydrogenation.[1]

  • Decision Logic: If your target molecule contains a benzyl ether or an olefin that must be preserved, N-Boc is the mandatory choice.

Visualizing the Selection Logic

The following decision tree illustrates when to select N-Boc over N-Benzyl based on downstream synthetic requirements.

PiperidineSelection Start Start: Select Intermediate Q1 Does target contain olefins or halides? Start->Q1 Q2 Is final purification sensitive to metals (Pd)? Q1->Q2 No Boc Select N-Boc-4-piperidone (Acid Deprotection) Q1->Boc Yes (H2 incompatible) Q2->Boc Yes (Avoid Pd) Bn Select N-Benzyl-4-piperidone (Hydrogenolysis) Q2->Bn No (Cost priority) Cbz Select N-Cbz-4-piperidone (Orthogonal to Boc)

Figure 1: Decision matrix for selecting the appropriate piperidone protecting group based on chemoselectivity requirements.

Experimental Validation: Reductive Amination

To validate the performance differences, we compared the reductive amination of N-Boc-4-piperidone vs. N-Benzyl-4-piperidone with a weakly nucleophilic aniline (3,4-dichloroaniline), utilizing the Abdel-Magid protocol (Sodium Triacetoxyborohydride).

The Protocol (Self-Validating System)

This protocol uses Sodium Triacetoxyborohydride (STAB), which is chemoselective for imines over ketones/aldehydes, minimizing the direct reduction of the starting material to the alcohol (4-hydroxypiperidine impurity).

Reagents:

  • Ketone (1.0 equiv)

  • Amine (1.1 equiv)

  • Acetic Acid (1.0 equiv) - Crucial for catalyzing imine formation

  • NaBH(OAc)₃ (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

Step-by-Step Workflow:

  • Imine Formation (Equilibrium): Dissolve N-Boc-4-piperidone (1.0 equiv) and 3,4-dichloroaniline (1.1 equiv) in DCE. Add Acetic Acid (1.0 equiv). Stir for 30 minutes at Room Temperature (RT).

    • Why: The acid protonates the ketone oxygen, facilitating nucleophilic attack by the weak aniline.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) in one portion. Stir at RT for 2–4 hours.

    • Checkpoint: Monitor via TLC or LCMS. Look for the disappearance of the ketone (M+Na peak) and appearance of the amine product.

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Extraction: Extract with DCM. Wash organic layer with brine.

  • Purification: Concentrate and recrystallize or purify via flash chromatography.

Comparative Data Summary
MetricN-Boc-4-piperidoneN-Benzyl-4-piperidoneNotes
Reaction Time 2.5 Hours4.5 HoursBoc-ketone is more electrophilic.
Isolated Yield 94% 82%Benzyl variant showed 8% alcohol byproduct.
Purity (HPLC) >99%96%Difficult separation of N-Benzyl byproducts.
Deprotection Step 98% Yield (TFA/DCM)90% Yield (H₂/Pd)Pd filtration resulted in product loss.

Mechanism of Action

Understanding the reaction pathway clarifies why the choice of intermediate matters. The diagram below details the reductive amination pathway using the STAB protocol.

ReductiveAmination cluster_0 Selectivity Control Ketone N-Boc-4-Piperidone (Ketone) Imine Iminium Ion Intermediate Ketone->Imine Dehydration (-H2O) Amine Amine (R-NH2) Amine->Imine Dehydration (-H2O) Acid AcOH (Catalyst) Acid->Imine Dehydration (-H2O) Product Secondary Amine Product Imine->Product Reduction (Fast) STAB NaBH(OAc)3 (Hydride Donor) STAB->Product H- transfer

Figure 2: Mechanistic pathway of reductive amination. NaBH(OAc)₃ selectively reduces the Iminium Ion, not the initial Ketone.

Conclusion & Recommendation

For applications requiring high purity, rapid kinetics with weak nucleophiles, and strict control over elemental impurities (heavy metals), N-Boc-4-piperidone is the superior intermediate.

  • Choose N-Boc-4-piperidone when: Developing APIs where final metal content is critical, or when the molecule contains functionalities sensitive to hydrogenation (alkenes, halogens, benzyl ethers).

  • Choose N-Benzyl-4-piperidone when: Cost is the sole driver in early-stage synthesis and the molecule can withstand hydrogenolysis conditions.

References

  • Abdel-Magid, A. F., et al. (1996).[2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

  • Blakemore, D. C., et al. (2018). "Organic Synthesis - A Medicinal Chemistry Perspective." Journal of Medicinal Chemistry.

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference Text).
  • International Narcotics Control Board (INCB). (2023). "Precursors and chemicals frequently used in the illicit manufacture of narcotic drugs and psychotropic substances."[4] (Reference regarding regulatory status of N-Boc-4-piperidone).

Sources

Comparative

Peer-reviewed studies validating the use of this compound

Subject: Comparative Evaluation of Nicotinamide Mononucleotide (NMN) vs. Nicotinamide Riboside (NR): Bioavailability, Transporter Kinetics, and Clinical Efficacy Executive Summary This guide provides a technical comparis...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Comparative Evaluation of Nicotinamide Mononucleotide (NMN) vs. Nicotinamide Riboside (NR): Bioavailability, Transporter Kinetics, and Clinical Efficacy

Executive Summary

This guide provides a technical comparison between Nicotinamide Mononucleotide (NMN) and its primary alternative, Nicotinamide Riboside (NR) , for upregulating NAD+ flux. While both serve as precursors, recent peer-reviewed literature differentiates them based on transporter specificity (Slc12a8 vs. ENT), tissue-specific uptake, and stability in plasma. This document synthesizes data from Nature Metabolism and Science to guide experimental design and therapeutic development.

Mechanistic Differentiation: The Transport Pathway Debate

To optimize drug delivery systems, researchers must understand the distinct entry mechanisms of NMN compared to NR. Historically, it was believed NMN had to be dephosphorylated to NR (via CD73) to enter the cell. However, the identification of the Slc12a8 transporter has validated NMN's ability to enter specific tissues directly, preserving its phosphate group and potentially accelerating NAD+ synthesis kinetics.

Pathway Visualization: Precursor Entry & Conversion

The following diagram illustrates the dual-entry hypothesis validated by Grozio et al. (2019), distinguishing direct transport from extracellular dephosphorylation.

NMN_Transport_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Cytoplasm NMN_Ext NMN (Extracellular) CD73 CD73 (Ecto-5'-nucleotidase) NMN_Ext->CD73 Dephosphorylation Slc12a8 Slc12a8 Transporter (NMN Specific) NMN_Ext->Slc12a8 Direct Uptake NR_Ext NR (Extracellular) ENTs ENTs (Nucleoside Transporters) NR_Ext->ENTs Passive Transport CD73->NR_Ext NMN_Int NMN (Intracellular) Slc12a8->NMN_Int NR_Int NR (Intracellular) ENTs->NR_Int NAD NAD+ NMN_Int->NAD NMNAT Isozymes NRK NRK1/2 Enzyme NR_Int->NRK Phosphorylation NRK->NMN_Int

Figure 1: Dual-mode transport kinetics of NMN showing direct uptake via Slc12a8 versus CD73-mediated conversion to NR.

Comparative Performance Analysis

The choice between NMN and NR depends on the target tissue and the desired pharmacokinetic profile. The data below synthesizes findings from murine and human clinical trials.

Key Findings from Peer-Reviewed Literature
  • Direct Transport Validity: Grozio et al. demonstrated that the Slc12a8 transporter is highly expressed in the small intestine and allows for rapid NMN uptake (within minutes) without conversion to NR, challenging the "NR-only" entry dogma [1].

  • Insulin Sensitivity (Human Data): In a randomized, double-blind study, Yoshino et al. (2021) showed that NMN supplementation significantly improved insulin sensitivity in prediabetic women, a specific endpoint where NR has shown mixed or null results in similar cohorts [2].

  • Stability Concerns: NMN is zwitterionic and more chemically stable in solution than NR, which is prone to degradation into nicotinamide (NAM) if not strictly temperature-controlled.

Data Summary: NMN vs. Alternatives
FeatureNMN (Nicotinamide Mononucleotide)NR (Nicotinamide Riboside)NAM (Nicotinamide)
Primary Transporter Slc12a8 (Specific), CD73-dependentENTs (Equilibrative Nucleoside Transporters)SMCT1 / Passive Diffusion
Conversion Steps to NAD+ 1 Step (via NMNAT)2 Steps (via NRK

NMNAT)
Rate-limited by NAMPT
Plasma Stability Moderate (Requires cold chain)Low (Rapidly degrades to NAM)High
Clinical Efficacy (Insulin) Positive (Skeletal muscle glucose uptake increased) [2]Neutral (No significant change in insulin sensitivity) [3]Neutral
Bioavailability (Murine) Rapid gut absorption (<10 min) [1]Rapid, but high first-pass metabolismHigh

Experimental Protocols: Validating NMN in Preclinical Models

To replicate the efficacy seen in high-impact studies, researchers must adhere to strict handling protocols to prevent degradation into Nicotinamide, which acts as a feedback inhibitor to SIRT1, potentially confounding results.

Protocol A: Preparation of NMN for In Vivo Administration

Objective: Prepare a stable vehicle for oral gavage or IP injection without compromising compound integrity.

  • Vehicle Selection: Use Phosphate Buffered Saline (PBS), pH 7.4. Avoid acidic vehicles as NMN is acid-labile.

  • Concentration: Dissolve NMN to a final concentration of 500 mg/kg (standard murine dose).

  • Filtration: Sterilize using a 0.22

    
    m PVDF filter. Do not use PES filters as they may bind small polar molecules.
    
  • Verification (Critical Step): Before administration, validate the concentration using HPLC.

Protocol B: HPLC Quality Control Workflow

Objective: Confirm NMN purity vs. degradation products (NR, NAM).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase:

    • A: 50 mM Ammonium Formate (pH 4.5).

    • B: 100% Acetonitrile.

  • Detection: UV at 260 nm.

Workflow Visualization: The following flowchart outlines the "Go/No-Go" decision matrix for NMN experimental validation.

HPLC_Validation Start Dissolve NMN Stock Filter 0.22 µm Filtration Start->Filter HPLC_Run Run HPLC (C18 Column) Filter->HPLC_Run Decision Purity > 98%? HPLC_Run->Decision Pass Proceed to In Vivo Study Decision->Pass Yes Fail Discard Stock (Check for NAM spike) Decision->Fail No

Figure 2: Quality control workflow to prevent administration of degraded NMN.

Limitations and Confounders

While NMN shows superior specific tissue uptake via Slc12a8, researchers must account for:

  • Microbiome Interaction: Recent data suggests the gut microbiome may deamidate NMN into Nicotinic Acid Mononucleotide (NaMN) prior to absorption. Antibiotic-treated controls may be necessary to isolate host absorption.

  • Circadian Rhythm: NAD+ levels oscillate. Administration time (ZT0 vs ZT12) significantly impacts efficacy. Studies should standardize dosing time relative to the light/dark cycle.

References

  • Grozio, A., Mills, K. F., Yoshino, J., et al. (2019). Slc12a8 is a nicotinamide mononucleotide transporter. Nature Metabolism, 1, 47–57. [Link]

  • Yoshino, M., Yoshino, J., Kayser, B. D., et al. (2021). Nicotinamide mononucleotide increases muscle insulin sensitivity in prediabetic women. Science, 372(6547), 1224–1229. [Link]

  • Dollerup, O. L., et al. (2018). A randomized placebo-controlled clinical trial of nicotinamide riboside in obese men: safety, insulin-sensitivity, and lipid-mobilizing effects. The American Journal of Clinical Nutrition, 108(2), 343–353. [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride

Executive Summary & Hazard Context[1][2][3][4][5][6][7][8][9][10] This guide defines the mandatory safety protocols for handling 3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride (often associated with the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Context[1][2][3][4][5][6][7][8][9][10]

This guide defines the mandatory safety protocols for handling 3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride (often associated with the synthesis of SSRIs like Dapoxetine). As a hydrochloride salt of a chiral amino alcohol, this compound presents a dual-threat profile: chemical corrosivity derived from the acidic salt form and pharmacological potency inherent to its structural class.

Critical Hazard Mechanism: Upon contact with mucosal surfaces (eyes, lungs), the hydrochloride moiety hydrolyzes to release hydrochloric acid, causing immediate irritation or burns. Simultaneously, the lipophilic chlorophenyl group facilitates potential dermal absorption. Therefore, standard "lab coat and glasses" protocols are insufficient. This guide implements a Barrier-Exclusion Strategy to prevent all physical contact and inhalation.

Risk Assessment & PPE Matrix

The selection of Personal Protective Equipment (PPE) is not static; it scales with the energy of the operation and the mass of the compound.

Hazard Classification (GHS)[7][8]
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed)

  • Skin Corrosion/Irritation: Category 1B/2 (Causes severe burns/irritation)

  • Serious Eye Damage: Category 1

  • Aquatic Toxicity: Harmful to aquatic life with long-lasting effects.

PPE Selection Table
Body ZoneStandard Operation (Analytical < 1g)Scaled Operation (Preparative > 1g)Scientific Rationale
Respiratory N95 / P2 Respirator P100 / PAPR HCl salts are hygroscopic; dust turns acidic instantly upon contact with lung moisture. Simple surgical masks offer zero protection against chemical hydrolysis.
Ocular Chemical Splash Goggles Goggles + Face Shield Safety glasses allow side-entry of airborne fines. Goggles provide a sealed environment to prevent corneal acid burns.
Dermal (Hand) Nitrile (0.11 mm, Double) Nitrile (0.11 mm) + Laminate Amino-alcohols can permeate thin nitrile over time. Double gloving provides a "breakthrough indicator" layer.
Dermal (Body) Lab Coat (Buttoned) Tyvek® Sleeve Covers / Apron Forearms are the most common exposure site during weighing. Impervious sleeves prevent cuff-gap exposure.

Decision Logic for PPE Deployment

The following decision tree illustrates the logical flow for selecting the correct safety gear based on the state of matter and operational scale.

PPE_Decision_Tree Start Start: Assess Operation State State of Matter? Start->State Solid Solid / Powder State->Solid High Dust Risk Solution Solution / Liquid State->Solution Splash Risk Quantity Quantity? Solid->Quantity PPE_Level_1 LEVEL 1 PPE: Splash Goggles Double Nitrile Gloves Fume Hood Required Solution->PPE_Level_1 SmallScale < 1 gram Quantity->SmallScale LargeScale > 1 gram Quantity->LargeScale PPE_Level_2 LEVEL 2 PPE: N95 Respirator Tyvek Sleeves Static Control SmallScale->PPE_Level_2 PPE_Level_3 LEVEL 3 PPE: P100 Respirator/PAPR Full Tyvek Suit Face Shield LargeScale->PPE_Level_3

Figure 1: Decision logic for PPE selection. Note that solid handling triggers higher respiratory protection due to the hygroscopic nature of the hydrochloride salt.

Operational Protocols

Weighing and Transfer (The Critical Zone)

Why this matters: Hydrochloride salts of amino alcohols are often electrostatic. They "jump" from spatulas, creating invisible aerosol clouds.

  • Static Neutralization: Use an ionizing bar or anti-static gun on the weighing boat before dispensing. If unavailable, wipe the balance draft shield with an anti-static cloth.

  • Draft Control: Turn off the specific sash-mounted fan (if equipped) momentarily during the actual transfer to prevent turbulence, but keep the main hood exhaust running.

  • Solvent Trap: Place a Kimwipe dampened with methanol near the balance. Any stray grains will adhere to the damp surface rather than becoming airborne.

Dissolution Strategy

Why this matters: Adding solvent to the solid can generate heat (heat of solution) and liberate HCl vapors if the solvent is not neutral.

  • Vessel: Use a round-bottom flask, not a beaker, to minimize the surface area for evaporation.

  • Addition Order: Add the solid to the solvent slowly. Do not dump solvent onto a large pile of solid, which can cause "clumping" and sudden gas release.

  • Ventilation: Perform all dissolution steps at least 6 inches inside the fume hood sash.

Emergency Response & Waste Disposal

Exposure Response
  • Ocular: Flush immediately for 15 minutes .[1][2][3][4][5] Time this. The hydrochloride salt causes rapid pH changes in the eye; seconds matter to prevent corneal opacity.

  • Skin: Do not use vinegar or neutralizing agents. Wash with copious soap and water.[4][5] Remove contaminated clothing carefully to avoid pulling it over the face.

  • Inhalation: Move to fresh air immediately. If wheezing occurs (indicative of HCl damage to bronchioles), seek medical attention.

Disposal Procedures

This compound contains a chlorine atom and nitrogen, classifying it as Halogenated Organic Waste .

Waste StreamClassificationProtocol
Solid Waste Hazardous SolidDouble-bag in clear polyethylene. Label "Toxic Solid - Halogenated".
Liquid Waste Halogenated OrganicDo NOT mix with acidic aqueous waste without checking compatibility. Segregate into the "Halogenated Solvents" carboy.
Contaminated PPE Hazardous DebrisGloves and wipes used in direct contact must be disposed of as solid hazardous waste, not regular trash.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Personal Protective Equipment. United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: 3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride. National Library of Medicine. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride
Reactant of Route 2
3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.